6-(Benzyloxy)pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFXBSOKSIQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340287 | |
| Record name | 6-(benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75926-65-7 | |
| Record name | 6-(Phenylmethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75926-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Benzyloxy)pyridin-3-amine (CAS: 75926-65-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(Benzyloxy)pyridin-3-amine, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, synthesis protocols, and applications in drug discovery and development, presenting the information in a clear and accessible format for scientific professionals.
Physicochemical Properties
This compound is a substituted pyridine derivative with the molecular formula C₁₂H₁₂N₂O.[1][2][3] Its molecular structure features a pyridine ring substituted with a benzyloxy group at the 6-position and an amino group at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 75926-65-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |
| Molecular Weight | 200.24 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 6-(Phenylmethoxy)-3-pyridinamine, (6-Benzyloxypyridin-3-yl)amine | [3] |
| Appearance | Solid (form not specified) | |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |
| XLogP3 (Predicted) | 2.824 | [3] |
| Solubility | Not available | [6] |
| Purity | Typically offered at ≥95% | [4] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process, starting from a commercially available precursor. The general workflow involves the introduction of the benzyloxy group followed by the reduction of a nitro group to the desired amine.
A common synthetic route starts with 2-chloro-5-nitropyridine. This is reacted with sodium benzyloxide to form 2-(benzyloxy)-5-nitropyridine. The subsequent and final step is the reduction of the nitro group to an amine.
Experimental Protocol: Reduction of 2-(Benzyloxy)-5-nitropyridine
This protocol is a representative example of the nitro group reduction step.
Materials:
-
2-(Benzyloxy)-5-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 2-(benzyloxy)-5-nitropyridine, iron powder, and ammonium chloride is prepared in a round-bottom flask.
-
A solvent system of tetrahydrofuran and water is added to the flask.
-
The reaction mixture is heated to reflux (approximately 75°C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its pyridine core is a common scaffold in many pharmaceutical agents, and the presence of the amino and benzyloxy groups provides handles for further chemical modifications.
The primary application of this compound is as a building block in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Related aminopyridine scaffolds have shown potential as inhibitors of various kinases, which are key targets in cancer therapy.
While specific biological targets for this compound itself are not extensively documented, its utility is evident from the development of more complex molecules derived from it. For instance, derivatives of similar aminopyridine cores have been investigated as inhibitors of mitogen-activated protein kinase (MAPK) pathways, which are implicated in cell proliferation, differentiation, and apoptosis.
Safety and Handling
This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 75926-65-7) is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications, solidifying its importance in the field of medicinal chemistry.
References
6-(Benzyloxy)pyridin-3-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-(Benzyloxy)pyridin-3-amine. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [2] |
| CAS Number | 75926-65-7 | [3][2][4] |
| Appearance | Solid, semi-solid, or lump | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Synthesis Protocol
The primary synthetic route to this compound involves the reduction of a nitro-substituted precursor, 2-benzyloxy-5-nitropyridine. While specific, detailed protocols for this exact transformation can vary, a general and effective method is the reduction using iron powder in the presence of an acid or an ammonium salt.
Experimental Protocol: Reduction of 2-Benzyloxy-5-nitropyridine
This protocol is a representative example of a common method for the reduction of nitroarenes to anilines, which is applicable for the synthesis of this compound.
Materials:
-
2-Benzyloxy-5-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-benzyloxy-5-nitropyridine in a mixture of ethanol and water.
-
Addition of Reducing Agents: To the stirred suspension, add iron powder and ammonium chloride (or a catalytic amount of acetic acid).
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity and specific signaling pathways of this compound are not extensively documented in publicly available literature, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of aminopyridines have been reported to exhibit a range of activities, including anti-inflammatory and anti-cancer properties. Furthermore, related pyridine-containing compounds have shown affinity for sigma receptors, which are implicated in various neurological processes.
Given the structural motifs within this compound, it is plausible that this compound could be investigated for its potential modulation of signaling pathways commonly associated with cell growth, proliferation, and inflammation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases.
Below is a hypothetical signaling pathway that could be a starting point for investigating the biological activity of novel aminopyridine derivatives like this compound.
Caption: Hypothetical PI3K/Akt/mTOR and NF-κB signaling pathways.
Experimental and Synthetic Workflow
The general workflow for the synthesis and characterization of this compound is outlined in the diagram below. This represents a logical progression from starting materials to the purified final compound, ready for biological evaluation.
Caption: General workflow for the synthesis and analysis of the compound.
References
physical and chemical properties of 6-(Benzyloxy)pyridin-3-amine
An In-depth Technical Guide to 6-(Benzyloxy)pyridin-3-amine
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to support its application in research and synthesis.
Core Properties of this compound
This compound, with CAS number 75926-65-7, is a substituted pyridine derivative.[1][2][3][4] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[5] Its structure, featuring a benzyloxy group and an amine on the pyridine ring, imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.
Physicochemical Data
The fundamental are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3][6] |
| Molecular Weight | 200.24 g/mol | [1][3][4][6] |
| CAS Number | 75926-65-7 | [1][2][3][4] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Polar Surface Area (PSA) | 48.1 Ų | [1] |
| XLogP3 | 2.8 | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.[5]
Reaction: Reduction of 2-(benzyloxy)-5-nitropyridine.
Reagents and Conditions:
-
Starting Material: 2-(benzyloxy)-5-nitropyridine
-
Reducing Agent: Iron powder (Fe)
-
Catalyst/Promoter: Ammonium chloride (NH₄Cl)
-
Solvent: A mixture of Tetrahydrofuran (THF) and water
-
Temperature: 75°C
-
Reaction Time: 5 hours
Procedure:
-
To a solution of 2-(benzyloxy)-5-nitropyridine in a mixture of THF and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to 75°C and maintain for 5 hours with stirring.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up to isolate the crude product.
-
Purification is typically achieved through column chromatography to yield pure this compound. This method has been reported to achieve a high yield.[5]
Caption: Synthesis of this compound via reduction.
Chemical Reactivity and Applications
The amine group on the pyridine ring is a key functional group that allows for a variety of subsequent chemical transformations. It can act as a nucleophile and is a common starting point for the introduction of other functionalities.
Role in Drug Discovery and Organic Synthesis
This compound is a precursor for the synthesis of biologically active molecules, including potential antiviral and antibiotic agents.[5] The amine functionality can be used in coupling reactions, such as the Suzuki-Miyaura coupling after conversion to a boronic acid derivative, to create biaryl structures commonly found in drug candidates.[5] It is also a key intermediate in the synthesis of kinase inhibitors, where the aminopyridine scaffold can interact with the hinge region of protein kinases.[7]
Caption: Role as a building block in drug discovery.
Safety and Handling
Proper safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
This guide provides a foundational understanding of this compound for its effective and safe use in a laboratory and research setting. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[4]
References
6-(Benzyloxy)pyridin-3-amine structural information and SMILES
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, synthesis, and physicochemical properties of 6-(Benzyloxy)pyridin-3-amine. While detailed experimental data and biological activity for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its synthesis and potential applications.
Core Structural Information and Properties
This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring substituted with a benzyloxy group at the 6-position and an amine group at the 3-position.
SMILES: N1C=C(OC(C=C=C2)=C2C3=CC=CC=C3)N=C1
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 75926-65-7 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | [3] |
| Molecular Weight | 200.24 g/mol | [3] |
| InChI Key | CDCFXBSOKSIQPU-UHFFFAOYSA-N | [3] |
| Physical Form | Solid or semi-solid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis
The primary synthetic route to this compound documented is through the reduction of a nitro-substituted precursor.
Experimental Protocol: Reduction of 2-(Benzyloxy)-5-nitropyridine
A common method for the synthesis of this compound is the reduction of 2-(benzyloxy)-5-nitropyridine.[5] This reaction typically proceeds with high efficiency.
Reaction Scheme:
Reagents and Conditions:
-
Starting Material: 2-(Benzyloxy)-5-nitropyridine
-
Reducing Agent: Iron powder (Fe)
-
Catalyst/Promoter: Ammonium chloride (NH₄Cl)
-
Solvent: A mixture of Tetrahydrofuran (THF) and water
-
Temperature: 75°C
-
Reaction Time: 5 hours
Yield: This method has been reported to achieve a quantitative yield of 100%.[5]
Experimental Workflows and Diagrams
As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis is presented below.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.
Caption: A diagram illustrating the synthesis of this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity, pharmacological profile, or involvement in any signaling pathways of this compound.
However, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[6] Pyridine-containing compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] The structural motifs present in this compound suggest its potential as a building block in the synthesis of more complex molecules for drug discovery and as a fragment for screening in various biological assays. Its utility as a precursor to antiviral and antibiotic agents has been suggested in the context of related compounds.[5]
Conclusion
This compound is a readily synthesizable substituted pyridine derivative. While its direct biological functions are yet to be thoroughly investigated, its chemical structure makes it a valuable intermediate for medicinal chemistry and drug development. Further research is warranted to elucidate its potential pharmacological activities and to establish detailed experimental protocols for its synthesis and characterization.
References
- 1. 75926-65-7|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAS#:75926-65-7 | Chemsrc [chemsrc.com]
- 5. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-(Benzyloxy)pyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Benzyloxy)pyridin-3-amine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's structural features and general chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a laboratory setting.
Introduction to this compound and its Predicted Solubility
This compound, with the molecular formula C₁₂H₁₂N₂O, is a pyridine derivative. Its structure comprises a polar aminopyridine core and a larger, nonpolar benzyloxy group. This amphiphilic nature suggests a nuanced solubility profile, adhering to the principle of "like dissolves like." The presence of the amine and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents, while the benzyl group favors interactions with nonpolar solvents.
Based on these structural characteristics, a predicted solubility profile in various organic solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity of these solvents can effectively solvate the polar aminopyridine portion of the molecule. Analogous compounds show good solubility in these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the amine and pyridine nitrogens. |
| Water | Low | Despite the potential for hydrogen bonding, the large nonpolar benzyloxy group is expected to significantly limit aqueous solubility. | |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar benzyloxy group will interact favorably with these solvents, but the polar aminopyridine head will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity that can accommodate both the polar and nonpolar regions of the molecule to some extent. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The system should be agitated continuously during this time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
-
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Representative Synthetic Pathway
Understanding the synthesis of this compound can provide insights into potential impurities that might affect its solubility. A common synthetic route involves the reduction of a nitro-precursor.
Synthetic Workflow for this compound
Caption: A representative synthetic route to this compound.
This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For critical applications, the experimental determination of solubility using the outlined protocol is strongly recommended.
An In-depth Technical Guide to the Safe Handling of 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available safety data and recommended handling precautions for 6-(Benzyloxy)pyridin-3-amine (CAS No. 75926-65-7). Due to the limited availability of a detailed Safety Data Sheet (SDS) with complete GHS classification, this document extrapolates from data on similar pyridine derivatives and general chemical safety principles to provide a thorough understanding of the potential hazards and safe handling practices.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 75926-65-7 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [1] |
| XLogP3 | 2.824 | [1] |
| Polar Surface Area (PSA) | 48.1 Ų | [1] |
Hazard Identification and Safety Data
For a structurally related compound, 6-(Benzhydryloxy)pyridin-3-amine, the following hazard information has been reported:
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Eye Dam. 1 | Causes serious eye damage |
| Signal Word | Danger | |
| Hazard Statements | H302, H318 | Harmful if swallowed, Causes serious eye damage |
| Precautionary Statements | P280, P305+P351+P338 | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Given the structural similarities, it is prudent to assume that this compound may exhibit similar toxicological properties. Pyridine and its derivatives are often associated with skin, eye, and respiratory irritation.
Quantitative Toxicity Data:
Specific quantitative toxicity data, such as LD50 values, for this compound are not available. For a mixture of crude pyridine alkyl derivatives, an oral LD50 of 2500 mg/kg in rats has been reported. This suggests moderate acute oral toxicity for this class of compounds.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safe handling.
References
Commercial Availability and Synthetic Guide for 6-(Benzyloxy)pyridin-3-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Benzyloxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a benzyloxy substituent and an amino group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The benzyloxy group can serve as a protecting group or be a key pharmacophoric feature, while the amino group offers a reactive handle for various chemical transformations, including amide bond formation and participation in cyclization reactions. This guide provides a comprehensive overview of the commercial availability of this compound and a detailed experimental protocol for its synthesis.
Commercial Availability
This compound is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The typical purity offered is around 95%. Below is a summary of some of the key suppliers and their product information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| JHECHEM CO LTD | 75926-65-7 | C12H12N2O | 200.24 | 95% | Manufactory based in China. |
| Santa Cruz Biotechnology | 75926-65-7 | C12H12N2O | 200.24 | - | For Research Use Only. |
| Sigma-Aldrich (Ambeed, Inc.) | 75926-65-7 | C12H12N2O | 200.24 | 95% | Available in various quantities. |
| BLD Pharm | 75926-65-7 | C12H12N2O | 200.24 | - | Offers cold-chain transportation. |
| AKSci | 75926-65-7 | C12H12N2O | 200.24 | 95% | Products stocked and shipped from the USA. |
Synthetic Protocols
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-chloro-5-nitropyridine. The first step involves a nucleophilic aromatic substitution reaction to introduce the benzyloxy group, followed by the reduction of the nitro group to the desired amine.
Overall Synthetic Scheme
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2-(Benzyloxy)-5-nitropyridine
This step involves the nucleophilic aromatic substitution of the chloride in 2-chloro-5-nitropyridine with a benzyloxide anion. The benzyloxide is typically generated in situ from benzyl alcohol and a suitable base.
Experimental Protocol:
-
Materials:
-
2-Chloro-5-nitropyridine
-
Benzyl alcohol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and benzyl alcohol (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, to form the sodium benzyloxide.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC for completion).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(benzyloxy)-5-nitropyridine.
-
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group of 2-(benzyloxy)-5-nitropyridine to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Materials:
-
2-(Benzyloxy)-5-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Celite®
-
-
Procedure:
-
In a hydrogenation flask, dissolve 2-(benzyloxy)-5-nitropyridine (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Seal the flask and evacuate and backfill with hydrogen gas several times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Logical Relationship of the Synthetic Pathway
The synthesis follows a logical progression of functional group transformations.
An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common and reliable synthetic route for 6-(Benzyloxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 6-(benzyloxy)-3-nitropyridine, followed by the reduction of the nitro group to the desired primary amine. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.
Core Synthesis Route
The most frequently employed and scalable synthesis of this compound initiates from the commercially available 2-chloro-5-nitropyridine. The synthesis proceeds through two primary transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 2-position of 2-chloro-5-nitropyridine is displaced by a benzyloxy group through a nucleophilic aromatic substitution reaction with benzyl alcohol in the presence of a base. This reaction yields the intermediate, 6-(benzyloxy)-3-nitropyridine.
-
Nitro Group Reduction: The nitro group of 6-(benzyloxy)-3-nitropyridine is subsequently reduced to a primary amine to afford the final product, this compound. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound, based on reported procedures for analogous reactions.
| Step No. | Reaction | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | 2-Chloro-5-nitropyridine, Benzyl alcohol | Sodium Hydride (NaH) | 6-(Benzyloxy)-3-nitropyridine | 85-95 | >98 |
| 2 | Nitro Group Reduction | 6-(Benzyloxy)-3-nitropyridine | Palladium on Carbon (Pd/C), Hydrazine Hydrate | This compound | 90-98 | >99 |
Experimental Protocols
Step 1: Synthesis of 6-(Benzyloxy)-3-nitropyridine
Materials:
-
2-Chloro-5-nitropyridine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), benzyl alcohol (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium benzyloxide in situ.
-
A solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF is then added dropwise to the reaction mixture at room temperature.
-
The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield 6-(benzyloxy)-3-nitropyridine as a solid.
Step 2: Synthesis of this compound
Materials:
-
6-(Benzyloxy)-3-nitropyridine
-
Palladium on carbon (10 wt. % Pd/C)
-
Hydrazine hydrate (80%)
-
Ethanol or Methanol
-
Celite®
Procedure:
-
To a solution of 6-(benzyloxy)-3-nitropyridine (1.0 equivalent) in ethanol or methanol, palladium on carbon (5-10 mol %) is added.
-
The mixture is stirred, and hydrazine hydrate (3-5 equivalents) is added dropwise at a rate that maintains the reaction temperature below 40-50 °C (the reaction is exothermic).
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
The reaction mixture is then cooled to room temperature and filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any remaining hydrazine salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Synthesis Pathway Diagram
Caption: Synthetic route for this compound.
An In-depth Technical Guide to the Synthesis of 6-(benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and a reliable synthetic pathway for the preparation of 6-(benzyloxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing from readily available starting materials.
Core Synthetic Pathway
The synthesis of this compound proceeds through two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The initial step involves the formation of the benzyl ether linkage. This is achieved by the reaction of an activated pyridine ring, such as 2-chloro-5-nitropyridine, with benzyl alcohol in the presence of a strong base. The electron-withdrawing nitro group in the para position to the chlorine atom facilitates the nucleophilic attack by the benzyloxy anion.
-
Reduction of the Nitro Group: The second step is the selective reduction of the nitro group on the pyridine ring to an amine. This transformation is commonly carried out using reducing agents like iron powder in the presence of an acid or an ammonium salt.
Key Precursors and Reagents
A thorough understanding of the starting materials is crucial for the successful synthesis of the target compound. The primary precursors and reagents are detailed below.
| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Starting material (electrophile) |
| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | Source of the benzyloxy group (nucleophile) |
| Sodium Hydride | 7646-69-7 | NaH | 24.00 | Base for deprotonation of benzyl alcohol |
| Iron Powder | 7439-89-6 | Fe | 55.85 | Reducing agent for the nitro group |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Proton source for the reduction |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent |
| Water | 7732-18-5 | H₂O | 18.02 | Co-solvent and for workup |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound.
Step 1: Synthesis of 2-(Benzyloxy)-5-nitropyridine
This procedure details the nucleophilic aromatic substitution reaction to form the benzyl ether intermediate.
Methodology:
-
To a solution of benzyl alcohol (1.0-1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in THF dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-5-nitropyridine.
| Parameter | Value |
| Reactants | 2-Chloro-5-nitropyridine, Benzyl Alcohol, Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 8-24 hours |
| Workup | Aqueous quench, extraction, and chromatography |
| Expected Yield | High (specific yield dependent on scale and purification) |
Step 2: Synthesis of this compound
This procedure outlines the reduction of the nitro intermediate to the final product. A related reduction has been reported to proceed with high yield.[2]
Methodology:
-
To a mixture of 2-(benzyloxy)-5-nitropyridine (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water, add iron powder (Fe, multiple equivalents) and ammonium chloride (NH₄Cl, multiple equivalents).
-
Heat the reaction mixture to 75 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with THF or another suitable solvent.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Parameter | Value |
| Reactant | 2-(Benzyloxy)-5-nitropyridine |
| Reagents | Iron Powder (Fe), Ammonium Chloride (NH₄Cl) |
| Solvent | Tetrahydrofuran (THF) / Water mixture |
| Temperature | 75 °C |
| Reaction Time | Dependent on scale, monitor by TLC |
| Workup | Filtration, extraction |
| Reported Yield | A related reaction reports a 100% yield.[2] |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Chemical Reaction Pathway
The following diagram details the chemical transformations in the synthesis.
Caption: Reaction pathway for this compound synthesis.
References
Spectroscopic Profile of 6-(Benzyloxy)pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(Benzyloxy)pyridin-3-amine. Due to the limited availability of public experimental spectra for this specific molecule, the data presented herein is a representative profile constructed from the analysis of structurally similar compounds and established spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the expected spectral characteristics and providing detailed experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimated based on the analysis of substituent effects on the pyridine and benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.85 | d | 1H | H-2 |
| 7.40 - 7.25 | m | 5H | Phenyl-H |
| 7.05 | dd | 1H | H-4 |
| 6.60 | d | 1H | H-5 |
| 5.30 | s | 2H | -CH₂- |
| 3.80 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-6 |
| 142.0 | C-3 |
| 138.5 | C-2 |
| 136.5 | Phenyl C-1' |
| 128.8 | Phenyl C-3'/5' |
| 128.5 | Phenyl C-4' |
| 127.8 | Phenyl C-2'/6' |
| 122.0 | C-4 |
| 110.0 | C-5 |
| 70.5 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3060 - 3030 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (scissoring) and C=C/C=N ring stretch |
| 1500 - 1450 | Strong | Aromatic C=C ring stretch |
| 1300 - 1200 | Strong | C-O-C stretch (aryl ether) |
| 1250 - 1150 | Strong | C-N stretch (aromatic amine) |
| 750 - 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 200 | 80 | [M]⁺ |
| 107 | 40 | [M - C₇H₇]⁺ |
| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |
| 78 | 30 | [C₆H₅N]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm (-5 to 15 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm (-20 to 220 ppm).
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Mode: Transmittance or Absorbance.
Data Processing:
-
Perform a background scan with no sample on the ATR crystal.
-
Collect the sample spectrum.
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Scan Speed: 1000 amu/s.
-
Source Temperature: 230 °C.
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for utilizing this data in a drug development context.
The Biological Versatility of 6-(Benzyloxy)pyridin-3-amine Derivatives: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 6-(benzyloxy)pyridin-3-amine scaffold is a promising heterocyclic motif that has garnered attention in medicinal chemistry due to its potential as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of derivatives containing this core structure, with a particular focus on their potential as kinase inhibitors and anticancer agents. Due to the nascent stage of research on this specific scaffold, this paper also draws upon data from structurally related pyridine and benzyloxy derivatives to infer potential biological activities and mechanisms of action.
Kinase Inhibition: A Prominent Biological Activity
Derivatives of the pyridin-3-amine core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. While specific quantitative data for this compound derivatives are limited in publicly available literature, the analysis of analogous structures provides valuable insights into their potential inhibitory activities.
Quantitative Data on Structurally Related Kinase Inhibitors
The following table summarizes the kinase inhibitory activity of various pyridine and pyrimidine derivatives, offering a comparative landscape for the potential of this compound analogues.
| Compound Class | Target Kinase(s) | IC50 Values | Reference Compound(s) |
| Pyrazolopyridine Derivatives | FLT3 | 256 nM | C14 |
| Pyrazolopyridine Derivatives | FLT3-ITD | 73% inhibition at 1 µM | C14 |
| Pyridine-based Inhibitors | VRK1 | ~150 nM | Compound 26 |
| Pyridine-based Inhibitors | CDK2 | 0.24 - 0.57 µM | Compounds 1, 4, 11 |
| Pyridine-based Inhibitors | PIM-1 | 14.3 nM | Compound 12 |
| Benzimidazole Derivatives | Various Kinases | Submicromolar to micromolar range | Not specified |
| Furo[3,2-b]pyridin-3-ol Derivatives | CLK1, CLK2, CLK3, CLK4 | 10 - 50 nM | Furo[3,2-b]pyridine Derivative |
Note: The IC50 values presented are for structurally related compounds and not for this compound derivatives themselves. These values should be considered as indicative of potential activity.
Anticancer Potential
The inhibition of key kinases is a well-established strategy in cancer therapy. Given the kinase inhibitory potential of the pyridine scaffold, it is plausible that this compound derivatives could exhibit anticancer properties. Studies on related heterocyclic compounds have shown promising results against various cancer cell lines.
In Vitro Anticancer Activity of Related Heterocyclic Compounds
The following table presents the in vitro anticancer activity of various heterocyclic compounds, providing a basis for the potential of this compound derivatives in oncology research.
| Compound Class | Cancer Cell Line(s) | IC50/GI50 Values | Reference Compound(s) |
| Isoxazolo[3,4-b]pyridin-3-amine Derivatives | MOLM-13 (AML) | 507 nM | C14 |
| Isoxazolo[3,4-b]pyridin-3-amine Derivatives | MV4-11 (AML) | 325 nM | C14 |
| Tetralin-6-yl-pyrazoline Derivatives | Hela (Cervix), MCF7 (Breast) | 3.5 - 4.5 µg/mL | Compound 3a |
| Pyridine Derivatives | MCF-7 (Breast) | 0.5 - 0.73 µM | Compounds 11, 12 |
| Pyridine Derivatives | HepG2 (Liver) | 5.27 - 6.6 µM | Compounds 6, 12 |
| 3-iminoindolin-2-one Derivatives | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 µM | Compounds VIa-l |
Note: The activity data is for structurally related compounds and serves as a guide for the potential of this compound derivatives.
Antimicrobial Activity
Beyond oncology, the benzyloxy-phenyl motif has been explored for its antimicrobial properties. This suggests that this compound derivatives may also possess activity against various pathogens.
Antimicrobial Activity of Benzyloxyphenyl Derivatives
A study on asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives demonstrated their potential as antimicrobial agents. While quantitative data such as Minimum Inhibitory Concentrations (MICs) were not provided in a tabular format in the source, the study indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline generalized protocols based on standard practices for compounds of similar classes.
Synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine Hydrochloride
A potential synthetic route to a key intermediate, 2,6-bis(benzyloxy)pyridin-3-amine, involves the reduction of a nitro-substituted precursor.[1]
-
Nitration: Introduction of a nitro group at the 3-position of 2,6-bis(benzyloxy)pyridine.
-
Reduction: The nitro-substituted intermediate is then reduced to the corresponding amine. A common method is the use of iron powder and ammonium chloride in a solvent mixture such as tetrahydrofuran (THF) and water at elevated temperatures (e.g., 75°C).[1]
-
Salt Formation: The resulting amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.[1]
Caption: Synthetic workflow for 2,6-bis(benzyloxy)pyridin-3-amine HCl.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of a test compound.[2]
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and a suitable buffer.
-
Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the solution. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[3][4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
potential uses of 6-(Benzyloxy)pyridin-3-amine in medicinal chemistry
An In-depth Technical Guide on the Potential Uses of 6-(Benzyloxy)pyridin-3-amine in Medicinal Chemistry
Introduction
This compound is a versatile heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a pyridine core substituted with a benzyloxy group and an amine, makes it an invaluable scaffold and building block for the synthesis of a diverse range of biologically active molecules.[1][2] The pyridine ring serves as a robust anchor, capable of forming crucial hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding pockets. The amine group provides a key site for further functionalization, while the benzyloxy group can influence solubility and steric interactions within target proteins.[3][4] This guide explores the synthesis, key applications, and therapeutic potential of derivatives of this compound, providing researchers and drug development professionals with a comprehensive overview of its utility in modern drug discovery.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of a nitro-precursor. This method is efficient and high-yielding.
Experimental Protocol: Synthesis via Reduction
A common and effective method for synthesizing this compound is the reduction of 2-benzyloxy-5-nitropyridine.[3]
Materials:
-
2-Benzyloxy-5-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
A mixture of 2-benzyloxy-5-nitropyridine, iron powder, and ammonium chloride is prepared in a solvent system of Tetrahydrofuran (THF) and water.
-
The reaction mixture is heated to 75°C and stirred.
-
The progress of the reaction is monitored using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is extracted from the reaction mixture, typically using an organic solvent.
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield this compound. This method has been reported to achieve a near-quantitative yield.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a privileged structure for developing inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.
Kinase Inhibition
The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, capable of forming key hydrogen bonds with the enzyme's hinge region.[2] Derivatives of this compound and structurally related compounds have shown potent activity against several important kinases.
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4] Derivatives of the related 5-(benzyloxy)pyridin-3-amine have been developed as potent inhibitors of Phosphoinositide 3-Kinase (PI3K) and 3-Phosphoinositide-Dependent Kinase-1 (PDK-1), key components of this pathway.[4]
-
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in various diseases, including Alzheimer's, bipolar disorder, and cancer.[2] The aminopyridine core is central to potent GSK-3 inhibitors.[5] For example, CHIR-99021, which contains an aminopyrimidine core, is a highly potent GSK-3β inhibitor.[2]
-
p38 MAP Kinase: Biphenyl amide (BPA) derivatives have been identified as a novel series of p38α MAP kinase inhibitors, which are involved in inflammatory responses.[6] The optimization of these compounds, which can be derived from related aminopyridine scaffolds, has led to potent in vivo activity.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by pyridinamine derivatives.
Quantitative Data: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of exemplary kinase inhibitors built from aminopyridine/aminopyrimidine scaffolds, highlighting the potential of this structural class.
| Compound/Derivative Class | Target Kinase | Assay Type | IC₅₀ (nM) | Reference(s) |
| CHIR-99021 | GSK-3β | Kinase Assay | 6.7 | [2] |
| CHIR-99021 | GSK-3α | Kinase Assay | 10 | [2] |
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3 | Kinase Assay | Potent | [5] |
| Biphenyl Amides (BPAs) | p38α MAP kinase | Kinase Assay | Potent | [6] |
Note: Data for CHIR-99021 is provided as a potent example from the broader aminopyridine class, demonstrating the scaffold's utility.
Anticancer and Anti-Angiogenic Applications
Beyond specific kinase inhibition, derivatives of related aminopyridinol scaffolds have demonstrated broader anti-angiogenic and anticancer activities.[7] The ability to inhibit pathways crucial for tumor growth and the formation of new blood vessels makes this class of compounds highly valuable in oncology research. For instance, the anti-microtubule drug BPR0L075 has shown potent anti-tumor and anti-angiogenic effects, with its cytotoxicity linked to the expression levels of the oncogene securin in colorectal cancer cells.[8]
Antimicrobial Agents
The versatile nature of the benzyloxy-amine scaffold extends to the development of antimicrobial agents. A novel series of asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives has been synthesized and shown to possess significant antibacterial and antifungal properties.[9]
Quantitative Data: Antimicrobial Activity
Several compounds from the series (AAP-1 to AAP-10) showed excellent activity against various bacterial and fungal strains compared to standard drugs.[9]
| Compound | Activity Type | Pathogen(s) | Result |
| AAP-2, 4, 5, 7, 8, 9, 10 | Antibacterial | S. aureus, P. aeruginosa, etc. | Excellent activity vs. Ciprofloxacin |
| AAP-1, 4, 5, 6, 7, 8 | Antifungal | F. oxysporum, R. solani, etc. | Good activity vs. Fluconazole |
Data summarized from reference[9].
Experimental Protocols: Biological Assays
Evaluating the biological activity of newly synthesized compounds is a critical step in drug discovery. The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the cytotoxic effects of compounds derived from this compound on cancer cell lines.[10]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Logical Relationship Diagram
Caption: Derivatization of the core scaffold for diverse applications.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features facilitate its use in the synthesis of potent kinase inhibitors, anticancer agents, and antimicrobial compounds. The straightforward synthesis and the potential for diverse chemical modifications at multiple positions allow for extensive exploration of structure-activity relationships, making it a scaffold of continuing interest for the development of novel therapeutics. The data and protocols presented in this guide underscore its significance and provide a foundation for further research and drug discovery efforts.
References
- 1. 75926-65-7|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Application of 6-(Benzyloxy)pyridin-3-amine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Benzyloxy)pyridin-3-amine has emerged as a strategically significant heterocyclic building block in modern medicinal chemistry. Its value lies not in a singular, dramatic discovery, but in its role as a versatile and meticulously designed intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the logical development, synthesis, and critical applications of this compound, offering field-proven insights for professionals in drug discovery and development. The narrative emphasizes the causality behind its synthetic design, particularly the strategic use of the benzyl protecting group and the common pathways to its formation.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The aminopyridine moiety is a privileged structure in medicinal chemistry, recognized for its ability to engage in a wide array of biological interactions.[1] As bioisosteres for other aromatic systems, aminopyridines can form critical hydrogen bonds and participate in various receptor-ligand interactions, making them a cornerstone in the design of novel therapeutics. The strategic placement of the amino group on the pyridine ring allows for extensive synthetic elaboration, enabling the construction of diverse molecular architectures.
This compound is a prime example of a well-designed aminopyridine intermediate. Its structure is notable for two key features:
-
An amino group at the 3-position , which serves as a crucial synthetic handle for derivatization.
-
A benzyloxy group at the 6-position , which acts as a stable and reliable protecting group for a hydroxyl functionality. This strategic protection prevents unwanted side reactions and can be removed under specific conditions to reveal the 6-hydroxypyridine derivative if needed.[2]
This combination of a reactive amine and a protected hydroxyl group on a pyridine core makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the fields of oncology and inflammatory diseases.
A History Forged in Utility: The Logical Development of this compound
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The value of this compound is intrinsically linked to the development of synthetic routes that provide access to functionalized aminopyridines.
The history of this compound is therefore a history of enabling synthetic methodologies. The most common and robust pathway to its synthesis involves a two-step process:
-
Benzylation of a pyridine precursor: This step introduces the benzyl protecting group.
-
Reduction of a nitro group: This step installs the key amino functionality.
This synthetic strategy highlights a fundamental principle in organic synthesis: the use of protecting groups to mask reactive functionalities while other parts of the molecule are modified. The benzyl group is a classic choice for protecting alcohols and phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal via hydrogenolysis.
The precursors for this synthesis, such as 2-chloro-5-nitropyridine, became commercially available, paving the way for the routine and scalable production of this compound for use in drug discovery programs.
Synthesis Methodologies: A Step-by-Step Approach
The synthesis of this compound is most efficiently achieved through the reduction of its nitro precursor, 2-(benzyloxy)-5-nitropyridine. This process is reliable and scalable, making it suitable for both laboratory and industrial applications.
Synthesis of the Nitro Precursor: 2-(Benzyloxy)-5-nitropyridine
The synthesis of the nitro precursor typically begins with a commercially available starting material like 2-chloro-5-nitropyridine. The reaction involves a nucleophilic aromatic substitution where the chloride is displaced by the benzyloxide anion.
Experimental Protocol:
-
Preparation of Sodium Benzyloxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol to a suitable solvent such as tetrahydrofuran (THF).
-
Slowly add sodium hydride (NaH) to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.
-
Nucleophilic Aromatic Substitution: To the solution of sodium benzyloxide, add 2-chloro-5-nitropyridine.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure 2-(benzyloxy)-5-nitropyridine.
Reduction of the Nitro Group to Form this compound
The final step is the reduction of the nitro group of 2-(benzyloxy)-5-nitropyridine to an amine. Several methods can be employed for this transformation, with catalytic hydrogenation or metal-mediated reduction being the most common.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve 2-(benzyloxy)-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure or in a Parr shaker) at room temperature.
-
The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Causality in Experimental Choices:
-
Choice of Protecting Group: The benzyl group is chosen for its robustness. It is stable to a wide range of reagents used in subsequent synthetic steps and can be selectively removed under mild hydrogenolysis conditions, which typically do not affect other functional groups.
-
Choice of Reduction Method: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The byproducts are minimal, simplifying the purification process. Metal-mediated reductions (e.g., with iron, tin, or zinc in acidic media) are also effective alternatives.
Synthetic Workflow Diagram:
References
The Versatile Building Block: A Technical Guide to 6-(Benzyloxy)pyridin-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 6-(benzyloxy)pyridin-3-amine as a pivotal building block in modern organic synthesis, with a particular focus on its application in the development of targeted therapeutics. Its unique structural features make it a valuable synthon for the construction of complex molecular architectures, especially in the realm of kinase inhibitors.
Chemical and Physical Properties
This compound is a stable, solid organic compound. While a specific melting point is not consistently reported in publicly available literature, its physical state at room temperature suggests a relatively high melting point. Key identifying information and predicted properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 75926-65-7 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | [3] |
| Molecular Weight | 200.24 g/mol | [3] |
| Predicted Density | 1.180±0.06 g/cm³ | [3] |
| Predicted XLogP3 | 2.824 | [3] |
| Predicted PSA | 48.1 Ų | [3] |
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from 2-chloro-5-nitropyridine. The first step is a nucleophilic aromatic substitution of the chlorine atom with benzyl alcohol, followed by the reduction of the nitro group to an amine.
Detailed Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-nitropyridine
Materials:
-
2-Chloro-5-nitropyridine
-
Benzyl alcohol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of benzyl alcohol (1.1 equivalents) in anhydrous THF, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-(benzyloxy)-5-nitropyridine.
Detailed Experimental Protocol: Reduction to this compound
The subsequent reduction of the nitro group is a standard transformation in organic synthesis.
Materials:
-
2-(Benzyloxy)-5-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
A mixture of 2-(benzyloxy)-5-nitropyridine (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (5.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.
Applications in Organic Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable precursor for the synthesis of substituted aminopyridines, a scaffold present in numerous biologically active molecules, particularly kinase inhibitors. The amino group provides a handle for further functionalization through various cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction is instrumental in synthesizing N-aryl derivatives of this compound.
Representative Experimental Protocol:
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the Buchwald-Hartwig amination of a similar aminopyridine substrate is as follows.[5]
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., 4-chloroaniline, 1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, the palladium precursor, phosphine ligand, and base are added.
-
This compound and the aryl halide are then added to the flask.
-
The flask is evacuated and backfilled with the inert gas three times.
-
Anhydrous solvent is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and a halide or triflate.[6][7] To utilize this compound in a Suzuki coupling, it first needs to be converted to a halo-derivative, or more commonly, the coupling partner would be an aminophenylboronic acid derivative. For instance, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can introduce an aminophenyl group.
Representative Experimental Protocol:
The following is a general procedure for a Suzuki-Miyaura coupling, which can be adapted for derivatives of this compound.[8]
Materials:
-
Aryl halide derivative of this compound (e.g., 3-bromo-6-(benzyloxy)pyridine, 1.0 equivalent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equivalents)
-
Solvent system (e.g., Toluene/Water/Methanol)
Procedure:
-
To a flask containing the aryl halide and arylboronic acid, the solvent system is added.
-
The mixture is degassed by bubbling an inert gas through the solution.
-
The palladium catalyst and base are added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the reaction is cooled to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of this compound have been utilized in the synthesis of potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.
By employing synthetic strategies such as the Buchwald-Hartwig and Suzuki couplings on the this compound scaffold, medicinal chemists can generate libraries of compounds to probe the structure-activity relationships of PI3K/mTOR inhibitors. The benzyloxy group can be retained or modified, and the amino group serves as a versatile anchor point for introducing diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its amino group make it an ideal starting material for the construction of complex nitrogen-containing heterocyclic compounds. Its demonstrated utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance for researchers in drug discovery and development. The experimental protocols and reaction schemes provided in this guide offer a solid foundation for the application of this synthon in the pursuit of novel therapeutic agents.
References
- 1. This compound | CAS#:75926-65-7 | Chemsrc [chemsrc.com]
- 2. 75926-65-7|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis Protocol for 6-(Benzyloxy)pyridin-3-amine
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 6-(Benzyloxy)pyridin-3-amine, a critical building block in medicinal chemistry and drug development. The methodology presented is a robust two-step process, beginning with the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with benzyl alcohol to form the key intermediate, 6-(benzyloxy)-3-nitropyridine. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. This guide is designed for researchers and drug development professionals, offering in-depth procedural details, explanations of experimental choices, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.
Introduction
This compound (CAS No. 75926-65-7) is a highly valuable heterocyclic amine intermediate.[1][2][3] Its structure is frequently incorporated into a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the benzyloxy group provides a versatile handle for further synthetic modifications, while the aminopyridine core is a common scaffold in pharmacologically relevant compounds.
The reliability of multi-step syntheses in drug discovery campaigns depends heavily on the efficiency and scalability of each individual step. The protocol detailed herein has been optimized for clarity, safety, and reproducibility, providing a reliable pathway to obtaining high-purity this compound for research and development purposes.
Synthesis Overview
The synthesis is achieved in two primary steps:
-
Step 1: O-Arylation. A nucleophilic aromatic substitution (SNAr) reaction where the alkoxide of benzyl alcohol displaces the chloride from 2-chloro-5-nitropyridine. The electron-withdrawing nitro group is essential as it activates the pyridine ring for nucleophilic attack.
-
Step 2: Nitro Group Reduction. The nitro intermediate is reduced to the corresponding primary amine using catalytic hydrogenation with palladium on carbon (Pd/C). This method is favored for its high efficiency and clean conversion, yielding the desired product after a simple workup.
Reaction Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. | Notes |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 g/mol | Starting material |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 g/mol | Highly reactive, handle with care |
| Benzyl Alcohol | 100-51-6 | 108.14 g/mol | Reagent |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent, anhydrous grade is critical |
| Palladium on Carbon (10% w/w) | 7440-05-3 | - | Catalyst, handle carefully (pyrophoric) |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction/crystallization solvent |
| Hexanes | 110-54-3 | 86.18 g/mol | Crystallization solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | For workup |
| Brine (Saturated NaCl aq.) | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent |
| Celite® | 61790-53-2 | - | Filtration aid |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or H₂ balloon setup)
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Standard laboratory safety equipment: fume hood, safety glasses, lab coat, chemically resistant gloves
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) at all times.[4]
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It can ignite spontaneously in air, especially in the presence of moisture. Handle under an inert atmosphere. Quench any residual NaH carefully with a non-protic solvent like isopropanol before introducing aqueous solutions.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. Handle the catalyst wet or under an inert atmosphere. Do not allow the catalyst to dry on filter paper.
-
Nitro Compounds: 6-(Benzyloxy)-3-nitropyridine is a nitroaromatic compound and should be handled with care as such compounds can be energetic.
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure there are no ignition sources near the hydrogenation setup.
Detailed Experimental Protocols
Step 1: Synthesis of 6-(Benzyloxy)-3-nitropyridine
Rationale: This step utilizes a strong, non-nucleophilic base (NaH) to deprotonate benzyl alcohol, forming the sodium benzyloxide nucleophile in situ. Anhydrous DMF is the solvent of choice due to its high boiling point and its ability to dissolve the reactants and intermediates effectively. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with benzyl alcohol.
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.8 g, 45.0 mmol, 1.2 eq., 60% dispersion in mineral oil).
-
Washing: Wash the NaH dispersion with anhydrous hexanes (3 x 15 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Solvent Addition: Add anhydrous DMF (75 mL) to the flask. Cool the suspension to 0°C using an ice-water bath.
-
Nucleophile Formation: Slowly add benzyl alcohol (4.7 mL, 45.0 mmol, 1.2 eq.) dropwise to the stirred NaH suspension over 15-20 minutes. Vigorous hydrogen gas evolution will be observed. Caution: This is an exothermic reaction. Maintain the temperature at 0-5°C. Stir the mixture at this temperature for an additional 30 minutes until gas evolution ceases.
-
Substrate Addition: In a separate beaker, dissolve 2-chloro-5-nitropyridine (5.94 g, 37.5 mmol, 1.0 eq.) in anhydrous DMF (25 mL). Add this solution dropwise to the reaction flask at 0°C over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).
-
Workup: Cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow, dropwise addition of water (100 mL). This will precipitate the crude product.
-
Isolation & Purification: Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) and then a small amount of cold hexanes (2 x 25 mL).
-
Drying: Dry the pale-yellow solid under vacuum to afford 6-(benzyloxy)-3-nitropyridine. The product is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized from ethanol.
-
Expected Yield: 80-90%
-
Appearance: Pale-yellow crystalline solid
-
Step 2: Synthesis of this compound
Rationale: Catalytic hydrogenation is a clean and effective method for the reduction of aromatic nitro groups.[5] 10% Palladium on carbon is a standard catalyst for this transformation. Ethanol is an excellent solvent as it dissolves the starting material and product well and is compatible with the reaction conditions. The catalyst is removed by filtration through Celite to prevent fine particles from passing through.
-
Setup: To a 500 mL round-bottom flask, add the 6-(benzyloxy)-3-nitropyridine (6.9 g, 30.0 mmol, 1.0 eq.) from the previous step and ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.69 g, 10% w/w) to the solution under a nitrogen atmosphere. Caution: Add the solvent to the substrate first before adding the catalyst to minimize fire risk.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature. The reaction progress can be monitored by TLC until the starting material is completely consumed (typically 4-6 hours). The disappearance of the yellow color is also a good visual indicator of reaction completion.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol (3 x 30 mL) to recover all the product. Caution: Do not allow the Celite pad with the catalyst to dry completely in the air. Quench the filter cake with water before disposal.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
LC-MS: To confirm the molecular weight ([M+H]⁺ expected at m/z = 201.10) and purity.
-
Melting Point: To compare with literature values.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of a potent kinase inhibitor utilizing 6-(benzyloxy)pyridin-3-amine as a key starting material. The protocols detailed below are based on established synthetic methodologies, primarily featuring a pivotal Buchwald-Hartwig amination reaction to construct the core scaffold of the target inhibitor. This document is intended to equip researchers in medicinal chemistry and drug discovery with the necessary information to synthesize and explore novel kinase inhibitors based on the aminopyridine scaffold.
Introduction
Kinase inhibitors are a cornerstone of targeted therapy in oncology and other diseases, functioning by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and proliferation. The aminopyridine scaffold is a privileged structure in the design of such inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. This compound is a versatile building block for the synthesis of these inhibitors, with the benzyloxy group offering a handle for further chemical modification or serving as a stable protecting group that can be removed in later synthetic steps.
This document outlines the synthesis of a representative kinase inhibitor, N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine , a compound designed to target receptor tyrosine kinases such as c-Met. The dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Buchwald-Hartwig Amination | This compound | N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine | 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C, 12 h | 78 | >95 (by HPLC) |
| 2 | (Optional) Debenzylation | N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine | 6-((4-(1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pyridin-3-ol | H₂, 10% Pd/C, Methanol, rt, 4 h | 92 | >98 (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine (Buchwald-Hartwig Amination)
This protocol details the palladium-catalyzed cross-coupling of this compound with 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: (Optional) Debenzylation to 6-((4-(1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pyridin-3-ol
This protocol describes the removal of the benzyl protecting group to yield the corresponding pyridinol.
Materials:
-
N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine (1.0 eq)
-
10% Palladium on carbon (10% Pd/C) (0.1 eq by weight)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard laboratory glassware and filtration equipment
Procedure:
-
Dissolve N-(6-(benzyloxy)pyridin-3-yl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield 6-((4-(1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pyridin-3-ol as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of a kinase inhibitor.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling cascade and the point of inhibition.
Application Notes and Protocols: Synthesis of a Novel p38 MAP Kinase Inhibitor Utilizing 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a potent and selective p38 MAP kinase inhibitor, designated as Hypothetical Inhibitor 1 (HI-1) , using 6-(Benzyloxy)pyridin-3-amine as a key starting material. These guidelines are intended to assist researchers in medicinal chemistry and drug development in the design and execution of synthetic routes toward novel therapeutics targeting the p38 MAP kinase pathway, a critical mediator of inflammatory responses.
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), making it an attractive target for therapeutic intervention.
The development of small molecule inhibitors of p38 MAPK has been a major focus of drug discovery efforts. Many potent inhibitors feature a substituted pyridine or pyrimidine core, which serves as a scaffold for interactions with the ATP-binding site of the kinase. This application note describes a representative synthesis of a hypothetical p38 MAP kinase inhibitor, HI-1 , starting from this compound. The synthetic strategy involves a key nucleophilic aromatic substitution reaction to construct the core of the inhibitor.
p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a tiered kinase system. This ultimately results in the phosphorylation of downstream transcription factors and other proteins that regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: The p38 MAP Kinase Signaling Cascade.
Synthesis of Hypothetical p38 MAP Kinase Inhibitor (HI-1)
The following is a representative synthetic protocol for the preparation of HI-1 . This multi-step synthesis commences with the reaction of this compound with a suitable pyrimidine derivative, followed by a Suzuki coupling to introduce the desired aryl moiety.
Synthetic Workflow
Caption: Synthetic Workflow for Hypothetical Inhibitor 1 (HI-1).
Experimental Protocols
Step 1: Synthesis of N-(6-(benzyloxy)pyridin-3-yl)-2-chloropyrimidin-4-amine (Intermediate A)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,4-dichloropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of N-(6-(benzyloxy)pyridin-3-yl)-2-(4-fluorophenyl)pyrimidin-4-amine (Hypothetical Inhibitor 1 - HI-1)
-
In a reaction vessel, combine Intermediate A (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Hypothetical Inhibitor 1 (HI-1).
Quantitative Data
The inhibitory activity of newly synthesized compounds against p38 MAPK is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency. The following table presents hypothetical, yet representative, data for a series of analogs based on the HI-1 scaffold.
| Compound | R Group | p38α IC₅₀ (nM) |
| HI-1 | 4-Fluorophenyl | 50 |
| HI-2 | Phenyl | 120 |
| HI-3 | 4-Methoxyphenyl | 85 |
| HI-4 | 3-Chlorophenyl | 65 |
Conclusion
The provided application note outlines a plausible and efficient synthetic route for the preparation of a novel p38 MAP kinase inhibitor, HI-1 , utilizing this compound as a key building block. The described experimental protocols and representative data offer a valuable resource for researchers engaged in the discovery and development of new anti-inflammatory agents targeting the p38 MAPK pathway. The modular nature of the synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Application Notes and Protocols: Synthesis of N-(6-(Benzyloxy)pyridin-3-yl)pyrimidinylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-(6-(benzyloxy)pyridin-3-yl)pyrimidinylamine derivatives, key intermediates in the development of novel therapeutics. The reaction between 6-(benzyloxy)pyridin-3-amine and various functionalized pyrimidines can be achieved through two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the electronic properties of the pyrimidine substrate and the desired reaction conditions.
The aminopyrimidine scaffold is a prevalent structural motif in a vast number of biologically active compounds, including kinase inhibitors used in oncology.[1][2] The protocols outlined below provide a comprehensive guide for the synthesis and characterization of these valuable compounds.
Reaction Principles
The formation of the C-N bond between this compound and a pyrimidine core can be approached in two main ways:
-
Nucleophilic Aromatic Substitution (SNAr): This method is typically employed when the pyrimidine ring is activated by electron-withdrawing groups, making it susceptible to attack by the nucleophilic amine. The reaction often proceeds under thermal conditions or with the assistance of a base. The reactivity of halopyrimidines in SNAr reactions is a well-established principle in heterocyclic chemistry.[3][4]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope than traditional SNAr reactions.[5][6] It is particularly useful for less reactive aryl and heteroaryl halides. The choice of palladium catalyst, phosphine ligand, and base is critical for the success of this transformation.[2][6]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the two primary synthetic methods based on analogous reactions reported in the literature.
| Method | Pyrimidine Substrate | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| SNAr | 2-Chloropyrimidine | None | DIPEA | DCM | Reflux | 5-18 | 60-80 |
| 4,6-Dichloropyrimidine | None | Acetic Acid (catalyst) | DCM/MeOH | Room Temp | 18 | 50-70 | |
| Buchwald-Hartwig | 2-Bromopyrimidine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | 70-90 |
| 4-Chloro-6-methylpyrimidine | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 100 | 16 | 65-85 |
Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific pyrimidine and reaction optimization.
Experimental Protocols
Protocol 1: Synthesis of N-(6-(Benzyloxy)pyridin-3-yl)pyrimidin-2-amine via SNAr
This protocol describes the reaction of this compound with 2-chloropyrimidine.
Materials:
-
This compound
-
2-Chloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) is added 2-chloropyrimidine (1.2 mmol) and DIPEA (3.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 5-18 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Synthesis of N-(6-(Benzyloxy)pyridin-3-yl)pyrimidin-4-amine via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a substituted 4-chloropyrimidine.
Materials:
-
This compound
-
Substituted 4-chloropyrimidine (e.g., 4-chloro-6-methylpyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted 4-chloropyrimidine (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of diatomaceous earth.
-
The filtrate is washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: A comparative workflow of SNAr and Buchwald-Hartwig amination.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes: Protocol for Nucleophilic Aromatic Substitution with 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-aryl-6-(benzyloxy)pyridin-3-amines via a Nucleophilic Aromatic Substitution (SNAr) reaction. 6-(Benzyloxy)pyridin-3-amine serves as a versatile nucleophile for the arylation reaction, a critical transformation in the synthesis of various pharmaceutical agents and biologically active molecules. The protocol outlines the reaction of this compound with activated aryl halides. Additionally, this note discusses the alternative Buchwald-Hartwig amination for less activated aryl halides and provides representative data and experimental workflows.
Introduction
The formation of a carbon-nitrogen (C-N) bond to an aromatic ring is a cornerstone of modern medicinal chemistry. Two primary methods for achieving this are classical Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
The SNAr reaction is a powerful, metal-free method for arylating amines.[1] The reaction proceeds through an addition-elimination mechanism, where the amine attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group, typically a halide (-F, -Cl).[1]
This compound is a valuable building block in drug discovery. Its primary amine acts as a potent nucleophile, while the benzyloxy group can serve as a stable protecting group for a phenol, which can be deprotected in later synthetic steps if required. This application note provides a representative protocol for the SNAr reaction of this amine with a suitable activated aryl halide.
Reaction Principle
The general principle of the SNAr reaction involves the attack of the nucleophilic amine on the electrophilic carbon of the activated aryl halide. The presence of an electron-withdrawing group (EWG) ortho or para to the leaving group (LG) is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the N-arylated product.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with aminopyridine substrates. This class of reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1][2][3][4]
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[5][6][7] Its popularity in the pharmaceutical industry stems from its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents.[6][8]
Aminopyridines present unique challenges in Suzuki-Miyaura couplings. The amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the nitrogen atom in the pyridine ring can also coordinate with the catalyst, influencing the reaction's efficiency.[9] Despite these challenges, successful protocols have been developed through careful selection of catalysts, ligands, bases, and reaction conditions.[3] This document outlines optimized conditions and protocols for the successful coupling of aminopyridines.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aminopyridine halide to form a palladium(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling of Aminopyridines
The following tables summarize quantitative data from various reported Suzuki-Miyaura couplings involving aminopyridines, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Coupling of 3-Amino-5-bromopyridine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 12 | 85 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
Table 2: Microwave-Assisted Coupling of Aminopyridines
| Entry | Aminopyridine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 15 | High |
| 2 | 2-Amino-5-chloropyridine | 4-Fluorophenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 150 | 10 | 78 |
| 3 | 4-Amino-2-bromopyridine | Pyridine-3-boronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Toluene/H₂O | 140 | 20 | 85 |
| 4 | 2-Aminopyridine-5-boronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 130 | 30 | 89[10] |
Detailed Experimental Protocols
The following are detailed protocols for conventional and microwave-assisted Suzuki-Miyaura coupling reactions involving aminopyridines.
Protocol 1: Conventional Heating Method for Coupling of 3-Amino-5-bromopyridine
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar aminopyridine.[11]
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add 3-Amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[11]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[11]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[11]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Pyridinyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This powerful C-N bond-forming reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines. For medicinal chemists and drug development professionals, this reaction is of paramount importance due to the prevalence of the aminopyridine scaffold in a vast array of biologically active molecules and approved drugs.
The pyridine moiety is a key pharmacophore, and the ability to efficiently introduce diverse amino groups allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. However, the amination of pyridinyl halides can present unique challenges compared to their carbocyclic analogues. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, complicating the catalytic cycle. Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and broad substrate scope.
These application notes provide an overview of the key considerations for the successful Buchwald-Hartwig amination of pyridinyl compounds, along with detailed experimental protocols for representative transformations.
Key Reaction Components and Considerations
The success of a Buchwald-Hartwig amination of a pyridinyl substrate hinges on the judicious selection of the following components:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being among the most common.[1][2][3] Pre-formed palladium precatalysts incorporating bulky, electron-rich phosphine ligands often offer superior activity and stability.
-
Phosphine Ligand: The choice of ligand is critical to prevent catalyst deactivation by the pyridine substrate and to promote the desired reductive elimination. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and other bidentate ligands like BINAP and Xantphos have proven effective.[1][4][5][6] The ligand's steric and electronic properties must be matched to the specific substrates.
-
Base: A base is required to deprotonate the amine and generate the active palladium-amido intermediate. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, which broadens the functional group tolerance of the reaction.[3][7] The use of milder organic bases like DBU is also an option under certain conditions.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.[3][8]
-
Halide Reactivity: The reactivity of the halopyridine follows the general trend of I > Br > Cl.[2][9] While iodopyridines are the most reactive, they are also more expensive. Chloropyridines are often preferred for large-scale synthesis due to cost, but their lower reactivity necessitates more active catalytic systems.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of various pyridinyl compounds.
Table 1: Amination of 2-Halopyridines
| Entry | Pyridinyl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu (1.2) | Toluene | RT | <1 min | 91 | [10] |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (2) | dppp (3) | NaOtBu (1.4) | Toluene | 80 | - | 55-98 | [11] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [1] |
| 4 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ (2) | Dioxane | 100 (MW) | 0.5 | 95 (C2-amination) | [7] |
Table 2: Amination of 3-Halopyridines
| Entry | Pyridinyl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine-d4 | Various Amines | Pd Precatalyst (1-5) | Phosphine Ligand (1-5) | NaOtBu/LiHMDS (1.5-2.5) | Toluene/THF | 80-110 | - | - | [8] |
| 2 | 3-Bromo-4-indolylmaleimide | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85 | [3] |
Experimental Protocols
The following are generalized protocols. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of Bromopyridines
This protocol is adapted from established procedures for the amination of bromopyridines.[1][8]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the vessel, then evacuate and backfill with inert gas (repeat this cycle three times).
-
Add the bromopyridine derivative and the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-pyridinylamine.[8]
Protocol 2: Microwave-Assisted Selective Amination of 2,4-Dichloropyridine
This protocol is based on a method for the selective mono-amination of dihalopyridines.[7]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous dioxane
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyridine, the aryl amine, Pd₂(dba)₃, Xantphos, and K₂CO₃.
-
Add anhydrous dioxane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a drying agent, filter, and concentrate.
-
Purify the product by column chromatography to yield the 2-amino-4-chloropyridine derivative.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-(benzyloxy)pyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable and efficient, ensuring high yield and purity of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a protected hydroxyl group and a reactive amine on a pyridine scaffold, allows for diverse chemical modifications. The protocols outlined below describe a reliable two-step synthesis commencing from commercially available starting materials.
Overall Synthetic Scheme
The large-scale synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 6-(Benzyloxy)-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and benzyl alcohol.
-
Step 2: Reduction of 6-(Benzyloxy)-3-nitropyridine to the corresponding amine using catalytic hydrogenation.
Figure 1: Overall workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis. These values are representative of a large-scale production and may be subject to optimization based on specific equipment and conditions.
Table 1: Reagents and Stoichiometry for the Synthesis of 6-(Benzyloxy)-3-nitropyridine
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Chloro-5-nitropyridine | 158.55 | 1.0 |
| Benzyl Alcohol | 108.14 | 1.2 |
| Sodium tert-butoxide | 96.10 | 1.5 |
| Tetrahydrofuran (THF) | - | As solvent |
Table 2: Reaction Parameters and Expected Yield for the Synthesis of 6-(Benzyloxy)-3-nitropyridine
| Parameter | Value |
| Reaction Temperature | 60-65 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Purity (crude) | >95% |
Table 3: Reagents and Catalyst Loading for the Reduction of 6-(Benzyloxy)-3-nitropyridine
| Reagent/Catalyst | Molecular Weight ( g/mol ) | Loading |
| 6-(Benzyloxy)-3-nitropyridine | 230.22 | 1.0 eq |
| 10% Palladium on Carbon (Pd/C) | - | 5-10 mol% |
| Hydrogen Gas | 2.02 | Excess (balloon or pressure vessel) |
| Ethanol | - | As solvent |
Table 4: Reaction Parameters and Expected Yield for the Reduction of 6-(Benzyloxy)-3-nitropyridine
| Parameter | Value |
| Hydrogen Pressure | 1-3 atm |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 90-98% |
| Purity (after purification) | >99% |
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-(Benzyloxy)-3-nitropyridine
This protocol describes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with benzyl alcohol.
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
2-Chloro-5-nitropyridine
-
Benzyl alcohol
-
Sodium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine solution
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To the reaction vessel, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous THF. Stir the mixture until the solid is completely dissolved.
-
In a separate container, prepare a solution of sodium tert-butoxide (1.5 eq) in benzyl alcohol (1.2 eq).
-
Slowly add the sodium benzyloxide solution to the reaction vessel containing the 2-chloro-5-nitropyridine solution. An exothermic reaction may be observed; maintain the temperature below 30 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(benzyloxy)-3-nitropyridine as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 2: Large-Scale Reduction of 6-(Benzyloxy)-3-nitropyridine to this compound
This protocol details the catalytic hydrogenation of the nitro intermediate to the final amine product.
Materials and Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator) or a large-scale reaction vessel equipped for hydrogenation with a hydrogen balloon.
-
6-(Benzyloxy)-3-nitropyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Celite® or a similar filter aid
-
Nitrogen or Argon gas for inerting
Procedure:
-
To the hydrogenation reactor, add 6-(benzyloxy)-3-nitropyridine (1.0 eq) and ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the mixture under an inert atmosphere.
-
Seal the reactor and purge with nitrogen or argon to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (1-3 atm) or use a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Logical Relationship of the Synthetic Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Figure 2: Logical flow of the key chemical transformations.
Safety Considerations
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle the catalyst under an inert atmosphere and do not allow it to dry completely on the filter paper.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel for specific large-scale manufacturing environments. All procedures should be performed with appropriate safety precautions and in compliance with all applicable regulations.
purification of 6-(Benzyloxy)pyridin-3-amine by column chromatography
An Application Note and Protocol for the Purification of 6-(Benzyloxy)pyridin-3-amine by Column Chromatography
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis, using normal-phase column chromatography. We address the specific challenges associated with purifying basic aromatic amines on silica gel, such as peak tailing, and present a robust, field-proven methodology to achieve high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy. The causality behind each experimental step is explained to empower the user with the foundational knowledge for adapting the protocol to similar molecules.
Introduction: The Purification Challenge
This compound (CAS: 75926-65-7) is a bifunctional molecule featuring a pyridine ring, a primary amine, and a benzyloxy ether group.[1][2] Its molecular structure imparts moderate polarity (XLogP3 ≈ 2.8) and, critically, basicity due to the presence of two nitrogen atoms.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream applications, particularly in drug discovery and development pipelines.[3]
The primary challenge in the chromatographic purification of aminopyridines on standard silica gel arises from the interaction between the basic amine functionalities and the acidic silanol (Si-OH) groups on the silica surface.[4] This strong, acid-base interaction leads to irreversible adsorption or slow desorption, manifesting as significant peak tailing (or streaking) on TLC plates and broad, poorly resolved peaks during column chromatography, ultimately compromising separation efficiency.[4]
This protocol mitigates this issue by incorporating a basic modifier into the mobile phase, which effectively neutralizes the active acidic sites on the stationary phase, ensuring symmetrical peak shapes and enabling efficient separation.[5][6]
Principles of the Chromatographic System
This protocol employs normal-phase flash column chromatography. The fundamental principle is the partitioning of components in a mixture between a polar stationary phase and a less polar mobile phase.[7][8]
-
Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. It is a highly polar adsorbent due to the prevalence of surface silanol groups.[8][9]
-
Mobile Phase (Eluent): A mixture of non-polar and polar organic solvents is used. By gradually increasing the proportion of the more polar solvent (gradient elution), we can sequentially elute compounds from the column based on their polarity. Less polar compounds elute first, followed by more polar compounds.[8]
-
The Role of the Basic Modifier: The addition of a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase is the cornerstone of this protocol. The TEA, being a stronger base, preferentially interacts with the acidic silanol sites on the silica gel.[4][10] This competitive binding "masks" the acidic sites from the target compound, this compound, allowing it to travel through the column without deleterious tailing, based on its polarity alone.
Experimental Workflow Overview
The purification process follows a logical sequence of steps designed to maximize purity and yield. Each step is critical for a successful outcome.
Caption: Workflow for the purification of this compound.
Materials and Methods
Equipment and Materials
-
Glass chromatography column with stopcock
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Technical grade solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Crude this compound
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Beakers, Erlenmeyer flasks, round-bottom flasks
-
Rotary evaporator
-
UV lamp (254 nm) for TLC visualization
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation for moderately polar compounds.[8] |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Moderately polar solvent to elute the target compound. |
| Basic Modifier | Triethylamine (TEA) | 0.5-1% (v/v) added to the mobile phase to prevent peak tailing.[4] |
| Elution Profile | Gradient Elution | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the product, improving resolution. |
| Sample Loading | Dry Loading | Recommended for improved band sharpness and resolution, especially for compounds not highly soluble in the initial eluent. |
| Monitoring | TLC with UV (254 nm) | The aromatic rings in the compound allow for easy visualization under UV light. |
Detailed Step-by-Step Protocol
Step 1: TLC System Optimization
Causality: Before committing to a large-scale column, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent ratio where the target compound has an Rf (Retardation factor) value of approximately 0.2-0.4, which generally translates well to column separation.[4]
-
Prepare several small beakers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1). To each, add 0.5% TEA.
-
Dissolve a tiny amount of the crude material in a volatile solvent (like dichloromethane).
-
Spot the solution onto separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the plates under a UV lamp. Identify the solvent system that gives the desired Rf value for the product spot and good separation from impurities. For this compound, a system around 7:3 to 1:1 Hexanes:EtOAc is a good starting point.
Step 2: Column Preparation (Wet Packing)
Causality: Wet packing ensures a homogenous, air-free stationary phase bed, which is crucial for preventing cracking and channeling of the mobile phase, thereby ensuring an even separation front.
-
Secure a glass column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 Hexanes:EtOAc with 0.5% TEA). A common rule of thumb is to use 50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading)
Causality: Dry loading introduces the sample in a highly concentrated band, which minimizes peak broadening and leads to sharper, better-resolved peaks compared to liquid loading, particularly if the sample is not very soluble in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Gently layer this powder onto the top of the packed silica bed in the column. Add a thin protective layer of sand on top.
Step 4: Elution and Fraction Collection
Causality: A gradient elution ensures that non-polar impurities are washed off first with a weak eluent. As the mobile phase polarity is gradually increased, it gains the strength to displace the more polar target compound from the silica, leaving behind even more polar impurities.
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Open the stopcock and begin elution, applying gentle air pressure if performing flash chromatography. Maintain a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (e.g., start with 10% EtOAc in Hexanes, move to 20%, then 30%, etc.).
-
Monitor the elution of the compound by spotting every few fractions onto a TLC plate and developing it.
Step 5: Product Isolation
-
Once all fractions are collected, analyze them via TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvents (Hexanes, EtOAc, and TEA) using a rotary evaporator. The final product should be a solid or oil.[11] Further drying under high vacuum may be necessary to remove residual solvent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the concentration of Ethyl Acetate. If necessary, add a small percentage (1-5%) of Methanol to the mobile phase. |
| Poor separation | Inappropriate solvent system; column overloaded. | Re-optimize the mobile phase with TLC. Use a shallower gradient. Reduce the amount of crude material loaded. |
| Streaking/Tailing persists | Insufficient basic modifier. | Ensure 0.5-1% TEA is present in all mobile phases. Alternatively, consider using a different stationary phase like basic alumina.[9] |
| Product co-elutes with impurity | Impurity has very similar polarity. | Try a different solvent system (e.g., Dichloromethane/Methanol). If separation is still difficult, recrystallization of the semi-pure product may be required. |
References
- 1. echemi.com [echemi.com]
- 2. 75926-65-7|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. columbia.edu [columbia.edu]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. 6-(Benzhydryloxy)pyridin-3-amine | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Recrystallization of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the recrystallization of substituted aminopyridines, a critical purification step in the synthesis of numerous pharmaceutical compounds.
Introduction
Substituted aminopyridines are a vital class of heterocyclic compounds widely utilized as building blocks in drug discovery and development. Achieving high purity of these intermediates is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds, including substituted aminopyridines. The selection of an appropriate solvent system and recrystallization method is crucial for obtaining high yields of pure crystalline material.
This document outlines various recrystallization methods, including single-solvent, mixed-solvent, anti-solvent, and melt crystallization, with specific protocols and comparative data for different substituted aminopyridines.
General Principles of Recrystallization
Recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
Inertness towards the target compound.
-
Volatility for easy removal from the purified crystals.
-
Non-toxic, inexpensive, and environmentally friendly.
Data Presentation: Recrystallization of Substituted Aminopyridines
The following tables summarize recrystallization conditions for various substituted aminopyridines, providing a comparative overview of solvent systems, temperatures, and yields.
Table 1: Single-Solvent Recrystallization
| Compound | Substituent(s) | Solvent | Observations | Yield (%) |
| 2-Aminopyridine | None | Toluene | Good for removing non-polar impurities. | High |
| 3-Aminopyridine | None | Benzene | Yielded white crystals from a dark red crude product.[2] | ~70% |
| 4-Aminopyridine | None | Ethanol | Effective for purification. | Good |
| 2-Amino-5-bromopyridine | 5-Bromo | Water | Recrystallized from water after reduction. | Good |
| 2-Amino-3-nitropyridine | 3-Nitro | Ether/Petroleum Ether | Purified by vacuum distillation and recrystallization.[3] | 65% |
| 2,3-Diaminopyridine | 3-Amino | Benzene | Used activated charcoal for decolorization. | High |
| 5-Nitro-2-aminopyridine | 5-Nitro | Water | Purified via HCl salt formation and neutralization.[4] | 76% |
Table 2: Mixed-Solvent Recrystallization
| Compound | Substituent(s) | Solvent System | Ratio (v/v) | Observations | Yield (%) |
| 3-Aminopyridine | None | Benzene / Ligroin | 4:1 | Ligroin acts as an anti-solvent.[2] | High |
| N-Boc-3-aminopyridine | 3-(N-Boc) | Not specified | Not specified | Mentioned as a purification method without chromatography. | Excellent |
| General Aminopyridines | Various | Ethanol / Water | 2:1 | Losses comparable to isopropanol.[5] | Good |
| General Aminopyridines | Various | Hexane / Ethyl Acetate | Varies | Commonly used for purification after synthesis. | Good |
Table 3: Melt Crystallization for Isomer Separation
| Compound Mixture | Heating Temperature (°C) | Cooling Temperature (°C) | Cooling Rate (°C/h) | Purity of 2-amino-5-methylpyridine (%) |
| 2-amino-3-methylpyridine & 2-amino-5-methylpyridine | 85 | 35 | 25 | 99.61[6] |
| 2-amino-3-methylpyridine & 2-amino-5-methylpyridine | 40 | 20 | 20 | 97.38[6] |
| 2-amino-3-methylpyridine & 2-amino-5-methylpyridine | 100 | 70 | 4 | 99.88 |
| 2-amino-3-methylpyridine & 2-amino-5-methylpyridine | 85 | 35 | 40 | 97.88 |
Experimental Protocols
The following are detailed protocols for common recrystallization methods applicable to substituted aminopyridines.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent with a steep solubility curve for the target compound can be identified.
Materials:
-
Crude substituted aminopyridine
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude aminopyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no single solvent is ideal. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[7]
Materials:
-
Crude substituted aminopyridine
-
"Good" solvent
-
"Bad" solvent (anti-solvent)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude aminopyridine in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold mixture of the two solvents in the same ratio for washing.
Protocol 3: Anti-Solvent Crystallization
In this variation, the anti-solvent is added to a solution of the compound at a controlled rate to induce crystallization.[2][8]
Materials:
-
Crude substituted aminopyridine
-
"Good" solvent
-
Anti-solvent
-
Erlenmeyer flask or crystallizer vessel
-
Stirring mechanism
-
Addition funnel or syringe pump
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude aminopyridine in the "good" solvent to form a clear solution.
-
Anti-solvent Addition: With stirring, slowly add the anti-solvent to the solution at a controlled rate. The rate of addition can influence crystal size and morphology.
-
Crystallization: Continue stirring for a period after the addition is complete to allow for full crystallization.
-
Isolation, Washing, and Drying: Isolate, wash (with the anti-solvent or a mixture), and dry the crystals as described in Protocol 1.
Protocol 4: Melt Crystallization
This technique is particularly useful for separating isomers with different melting points and does not require a solvent.[6]
Materials:
-
Crude mixture of aminopyridine isomers
-
Crystallizer vessel with controlled heating and cooling capabilities
-
Stirring mechanism
Procedure:
-
Melting: Heat the crude mixture in the crystallizer until it is completely molten.
-
Controlled Cooling: Slowly cool the melt at a controlled rate. The isomer with the higher melting point will crystallize first. The cooling rate is a critical parameter for achieving good separation.[9]
-
Separation: Once a significant amount of the desired isomer has crystallized, the remaining liquid (rich in the other isomer) is drained or centrifuged off.
-
Purification (Optional): The crystallized solid can be subjected to further purification steps, such as "sweating" (partially re-melting to remove trapped impurities) or a second recrystallization.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of 6-(Benzyloxy)pyridin-3-amine
Introduction
6-(Benzyloxy)pyridin-3-amine is a pivotal building block in the synthesis of a variety of pharmaceutical compounds. The purity and accurate quantification of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). This document provides a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is designed to be a reliable starting point for researchers and quality control analysts, and it can be further validated for specific applications. This method employs a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier, with detection by UV spectrophotometry.
Data Presentation
The following table summarizes the key parameters for the analytical HPLC method for this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the preparation of reagents and the execution of the HPLC analysis.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Water (HPLC grade or equivalent, e.g., Milli-Q)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Preparation of Mobile Phase
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the solution to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase prior to use.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
Filter and degas the solvent before use.
-
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the same solvent.
-
Mix the solution thoroughly to ensure homogeneity.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions, e.g., 80:20 Mobile Phase A:Mobile Phase B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
4. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Inject the prepared standard and sample solutions according to the defined sequence.
-
Record the chromatograms and integrate the peak corresponding to this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample solutions using the calibration curve.
Mandatory Visualization
The following diagram illustrates the logical workflow of the analytical HPLC method for this compound.
Caption: Analytical HPLC workflow for this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. This includes parameters such as:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the analyte peak should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections of the standard solution should be ≤ 2.0%.
Method Validation Considerations
For use in a regulated environment, this method should be fully validated according to ICH guidelines. Validation parameters would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Note: A Framework for the Development and Biological Screening of Novel 6-(Benzyloxy)pyridin-3-amine Derivatives as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction The aminopyridine scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous biologically active compounds.[1][2] These structures are integral to medicinal chemistry due to their ability to interact with a wide range of biological targets, including enzymes and receptors, leading to diverse pharmacological effects.[1] Notably, aminopyridine derivatives have been investigated as inhibitors of critical enzymes such as BACE1 for Alzheimer's disease and various protein kinases implicated in cancer.[3][4][5] This document outlines a comprehensive framework for the synthesis of a focused library of novel compounds derived from 6-(benzyloxy)pyridin-3-amine and a subsequent biological screening cascade designed to identify and characterize potential protein kinase inhibitors.
The protocols provided herein detail a general synthetic route for derivatization via amide coupling, followed by a multi-step screening process. This process begins with a high-throughput primary biochemical assay, progresses to orthogonal hit confirmation and dose-response studies, and culminates in a cell-based assay to assess functional activity in a relevant biological context.
Part 1: Synthesis of this compound Derivatives
The primary amino group of this compound serves as a versatile chemical handle for diversification. A common and effective method for creating a library of derivatives is through amide bond formation with a selection of carboxylic acids. This approach allows for the systematic exploration of the chemical space around the core scaffold to establish Structure-Activity Relationships (SAR).[6]
General Synthetic Workflow
The overall process for synthesizing and preparing the compound library for screening is outlined below.
Caption: General workflow for synthesis, purification, and preparation of derivatives.
Experimental Protocol 1: General Procedure for Amide Coupling
This protocol describes a representative synthesis of an N-(6-(benzyloxy)pyridin-3-yl)amide derivative.
Materials:
-
This compound
-
Selected carboxylic acid (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the selected carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Part 2: Biological Screening Cascade
To identify potential kinase inhibitors, the synthesized library is subjected to a tiered screening process. This cascade is designed to efficiently identify potent and specific inhibitors while eliminating false positives.
Hypothetical Kinase Signaling Pathway
The screening cascade targets "Target Kinase X" (TKX), a hypothetical serine/threonine kinase. In many cancers, kinases like TKX are aberrantly activated, leading to uncontrolled cell growth by phosphorylating downstream effector proteins that regulate cell cycle progression and survival. The goal is to find derivatives that inhibit TKX, thereby blocking this pathological signaling.
Caption: Hypothetical TKX signaling pathway targeted by the synthesized inhibitors.
Screening Workflow
The library of derivatives will be evaluated using the following workflow to identify and validate hits.
Caption: Tiered workflow for the biological screening of the compound library.
Experimental Protocol 2: Primary Screening (Kinase Activity Assay)
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the activity of TKX. The assay quantifies the amount of ADP produced, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human TKX enzyme
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Synthesized compounds in DMSO
-
Low-volume 384-well white assay plates
Procedure:
-
Prepare compound plates by dispensing 50 nL of 10 µM compound stock solution into the assay plate wells. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Prepare the kinase reaction mix: Add TKX enzyme, substrate peptide, and ATP to the assay buffer.
-
Add 5 µL of the kinase reaction mix to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Experimental Protocol 3: Dose-Response and IC₅₀ Determination
For confirmed hits, this protocol determines the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM) in DMSO.
-
Dispense the diluted compounds into a 384-well assay plate.
-
Perform the kinase activity assay as described in Protocol 2.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Experimental Protocol 4: Cell-Based Viability Assay
This assay assesses the ability of the compounds to inhibit the proliferation of a cancer cell line known to be dependent on TKX signaling.
Materials:
-
TKX-dependent cancer cell line (e.g., MV-4-11 for FLT3 inhibitors)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the hit compounds (similar to the dose-response assay). Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the half-maximal effective concentration (EC₅₀) by plotting cell viability against compound concentration.
Part 3: Data Presentation
The quantitative data generated from the screening cascade should be organized into a clear, tabular format to facilitate SAR analysis. This allows for direct comparison of compound potency and cellular activity.
Table 1: Summary of Screening Data for Hypothetical this compound Derivatives
| Compound ID | R-Group (from R-COOH) | MW ( g/mol ) | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (µM) | Cell Viability EC₅₀ (µM) |
| Parent | H | 214.24 | 5.2 | > 50 | > 50 |
| DER-001 | Phenyl | 318.36 | 75.6 | 2.1 | 5.8 |
| DER-002 | 4-Fluorophenyl | 336.35 | 89.1 | 0.45 | 1.2 |
| DER-003 | 4-Chlorophenyl | 352.80 | 92.5 | 0.18 | 0.65 |
| DER-004 | 4-Methoxyphenyl | 348.38 | 62.3 | 5.8 | 15.2 |
| DER-005 | Cyclohexyl | 324.41 | 45.1 | 12.5 | 28.9 |
| DER-006 | Thiophen-2-yl | 324.39 | 81.0 | 1.5 | 4.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Application Notes and Protocols for 6-(benzyloxy)pyridin-3-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(benzyloxy)pyridin-3-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a pyridine core with a strategically placed amino group and a benzyloxy moiety, offers synthetic versatility for the construction of diverse molecular architectures. The benzyloxy group often serves as a protected form of a hydroxyl group, which can be deprotected in later synthetic steps to reveal a crucial pharmacophoric feature. The amine functionality provides a reactive handle for a variety of coupling and condensation reactions, enabling the elaboration of the core structure.
These application notes provide a comprehensive overview of the utility of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of kinase inhibitors, particularly Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of autoimmune diseases.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with the ATP-binding site of various kinases. The 3-amino group of this compound can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
A significant application of this intermediate is in the synthesis of selective TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, ulcerative colitis, and hidradenitis suppurativa.[3] Consequently, potent and selective TYK2 inhibitors are highly sought-after therapeutic agents.
One such clinical candidate is PF-06826647 , an oral TYK2 inhibitor that has demonstrated efficacy in treating moderate-to-severe plaque psoriasis.[4] The synthesis of PF-06826647 involves the construction of a complex pyrazolo[1,5-a]pyrazine core, where this compound or a structurally similar precursor is a likely starting material for introducing the substituted pyridine moiety.
TYK2 Signaling Pathway in Autoimmune Disease
The therapeutic rationale for using TYK2 inhibitors stems from their ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is central to the cellular response to a multitude of cytokines and growth factors.
The general mechanism of the JAK/STAT pathway is as follows:
-
Cytokine Binding and Receptor Dimerization: An extracellular cytokine (e.g., IL-12, IL-23) binds to its specific transmembrane receptor, inducing receptor dimerization.
-
JAK Activation: This dimerization brings the intracellular JAKs (including TYK2) associated with the receptor chains into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune responses, and cell proliferation.[5][6][7][8][9]
In psoriasis, the IL-23/Th17 axis is a key driver of inflammation. TYK2 is essential for mediating the signaling of IL-23, which promotes the differentiation and maintenance of Th17 cells.[10][11] These cells produce pro-inflammatory cytokines like IL-17 and IL-22, leading to keratinocyte hyperproliferation and the characteristic psoriatic plaques. By inhibiting TYK2, compounds like PF-06826647 can effectively dampen this inflammatory cascade.[11][12]
Caption: The TYK2/STAT signaling pathway and the inhibitory action of PF-06826647.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate via the reduction of a nitro precursor, a method reported to proceed with high yield.
Reaction Scheme:
Materials:
-
2-benzyloxy-5-nitropyridine (1.0 equiv)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-benzyloxy-5-nitropyridine in a mixture of tetrahydrofuran (THF) and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to 75 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically within 5 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Quantitative Data:
| Reactant | Product | Reagents/Conditions | Yield | Reference |
| 2-benzyloxy-5-nitropyridine | This compound | Fe, NH₄Cl, THF/H₂O, 75°C | 100% | [10] |
Protocol 2: Representative Suzuki-Miyaura Coupling of a Halogenated Pyridin-3-amine
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyridin-3-amine with an arylboronic acid. This type of reaction is crucial for building the complex biaryl structures found in many kinase inhibitors. While the specific substrate is 6-chloropyridin-3-amine, the principles are directly applicable to derivatives of this compound.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
6-halo-pyridin-3-amine (e.g., 6-chloropyridin-3-amine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating block
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 6-chloropyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[11]
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-aminopyridine.[11]
Quantitative Data for a Related Synthesis (PF-06826647 core):
The synthesis of the pyrazolo[1,5-a]pyrazine core of PF-06826647 involves a condensation reaction. While not a direct use of this compound, it provides an example of the yields achievable in the synthesis of related complex heterocycles.
| Reactant | Product | Reagents/Conditions | Yield | Reference |
| Ketone C and Ammonium acetate | Pyrazolo[1,5-a]pyrazine D | EtOH, 130 °C, 24 h (autoclave) | 83% | [3] |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. Its utility is highlighted in the context of developing selective TYK2 inhibitors for the treatment of autoimmune diseases. The provided protocols offer a starting point for the synthesis of this intermediate and its subsequent elaboration using common and robust synthetic methodologies like the Suzuki-Miyaura cross-coupling. Understanding the underlying biological pathways, such as the TYK2/STAT signaling cascade, is crucial for the rational design and development of next-generation therapeutics targeting these diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 11. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 6-(benzyloxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitropyridine with benzyl alcohol in the presence of a base to form 2-(benzyloxy)-5-nitropyridine.
-
Reduction: Reduction of the nitro group of 2-(benzyloxy)-5-nitropyridine to an amine using a suitable reducing agent, yielding the final product.
Q2: What are the critical parameters to control during the SNAr step?
A2: Key parameters for a successful SNAr reaction include:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the starting material, 2-chloro-5-nitropyridine, to form 2-hydroxy-5-nitropyridine.
-
Choice of Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is preferred to deprotonate benzyl alcohol without competing in the substitution reaction.
-
Temperature Control: The reaction temperature should be carefully controlled to prevent side reactions and decomposition of the starting materials or product.
Q3: What are the most common side reactions during the reduction of the nitro group?
A3: The most frequently encountered side reaction during the reduction of 2-(benzyloxy)-5-nitropyridine is debenzylation . This is particularly common when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), which can cleave the benzyl ether linkage to yield 6-hydroxypyridin-3-amine.
Q4: How can I minimize debenzylation during the reduction step?
A4: To minimize debenzylation, consider the following:
-
Alternative Reducing Agents: Employing reducing agents such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or tin(II) chloride is often a successful strategy to selectively reduce the nitro group without affecting the benzyl ether.
-
Catalyst Choice: If catalytic hydrogenation is necessary, careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, and reaction time) are crucial.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer better selectivity.
Q5: Can over-alkylation of the final amine product occur?
A5: Yes, the resulting this compound has a nucleophilic amino group that can potentially react with any remaining benzylating agent (e.g., benzyl bromide, if formed from benzyl alcohol and a halide source) or even benzyl alcohol under certain conditions, leading to the formation of N-benzylated byproducts.[1][2][3] This is generally a minor side reaction if the stoichiometry and reaction conditions are well-controlled.
Troubleshooting Guides
Issue 1: Low Yield in the SNAr Step (Formation of 2-(benzyloxy)-5-nitropyridine)
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of 2-chloro-5-nitropyridine. If the reaction stalls, consider increasing the temperature or adding more of the sodium benzoxide. |
| Hydrolysis of Starting Material | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic bases like sodium hydride under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Base | Use a freshly opened or properly stored bottle of the base. If using a solid base, ensure it is finely powdered to maximize its surface area and reactivity. |
Issue 2: Presence of Impurities After the Reduction Step
| Possible Cause | Troubleshooting Step |
| Debenzylation | As mentioned in the FAQs, switch to a milder or more selective reducing agent like Fe/NH4Cl or SnCl2. If using catalytic hydrogenation, screen different catalysts and reaction conditions to find the optimal balance between nitro reduction and debenzylation. |
| Incomplete Reduction | Increase the reaction time or the amount of the reducing agent. Monitor the reaction by TLC to confirm the disappearance of the nitro starting material. The presence of partially reduced intermediates like nitroso or hydroxylamine compounds can also occur. |
| N-Alkylation Byproduct | Ensure that the stoichiometry of the reactants in the first step is correct to avoid excess benzylating agents. Purify the intermediate 2-(benzyloxy)-5-nitropyridine before the reduction step to remove any unreacted benzyl alcohol or related impurities. |
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Formation Step | Reason for Formation | Notes on Removal |
| 2-hydroxy-5-nitropyridine | C5H4N2O3 | SNAr | Hydrolysis of 2-chloro-5-nitropyridine by residual water. | Can be removed by column chromatography. Its polarity is significantly different from the desired ether product. |
| 6-hydroxypyridin-3-amine | C5H6N2O | Reduction | Debenzylation of this compound, especially during catalytic hydrogenation. | Separation from the desired product can be challenging due to similar polarities. Careful chromatographic separation is required. |
| N-benzyl-6-(benzyloxy)pyridin-3-amine | C19H18N2O | SNAr / Workup | Reaction of the product amine with residual benzylating agent or benzyl alcohol. | Typically a minor byproduct. Can be separated by column chromatography. |
| 2-(benzyloxy)-5-nitrosopyridine | C12H10N2O2 | Reduction | Incomplete reduction of the nitro group. | Can be converted to the desired product by re-subjecting the mixture to the reduction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2-(benzyloxy)-5-nitropyridine (SNAr Step)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add benzyl alcohol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)-5-nitropyridine.
Protocol 2: Synthesis of this compound (Reduction Step)
-
To a mixture of 2-(benzyloxy)-5-nitropyridine (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Main reaction pathway and common side reactions.
References
Technical Support Center: Synthesis of 6-(benzyloxy)pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-(benzyloxy)pyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent and well-documented method is the reduction of the nitro group of the precursor, 2-benzyloxy-5-nitropyridine. This transformation is typically achieved using metal-based reducing agents in an acidic or neutral medium.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including incomplete reduction of the nitro group, formation of side products, difficulties in purifying the final product, and potential debenzylation of the ether linkage under harsh reaction conditions.
Q3: How can I purify the crude this compound after the reaction?
A3: Purification can be effectively achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to minimize tailing of the amine product on the acidic silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain highly pure material.
Q4: Are there any alternative synthetic strategies to the nitro reduction route?
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the reduction of 2-benzyloxy-5-nitropyridine.
Issue 1: Low or No Conversion of the Starting Material
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Ensure the metal reducing agent (e.g., iron powder, tin(II) chloride) is fresh and has not been oxidized. For iron powder, pre-activation with dilute acid can sometimes improve reactivity. |
| Insufficient Amount of Reducing Agent | Use a sufficient molar excess of the reducing agent. For Fe/NH4Cl reductions, a 3-5 fold molar excess of iron is common. For SnCl2, a 3-4 fold molar excess is typically used. |
| Inadequate Reaction Temperature | Ensure the reaction is heated to the appropriate temperature. For Fe/NH4Cl reductions, refluxing in ethanol/water is often necessary. |
| Poor Solubility of Starting Material | Choose a solvent system in which the 2-benzyloxy-5-nitropyridine is soluble at the reaction temperature. Mixtures of ethanol and water or THF and water are commonly used. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Debenzylated Product (6-hydroxypyridin-3-amine) | Harsh acidic conditions or catalytic hydrogenation can cleave the benzyl ether. | When using SnCl2, avoid excessively high concentrations of strong acids. If using catalytic hydrogenation, carefully select the catalyst and conditions to minimize hydrogenolysis of the benzyl group. Consider using Fe/NH4Cl, which is generally milder towards the benzyl ether. |
| Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) | Insufficient reducing agent or reaction time. | Increase the molar excess of the reducing agent and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. |
| Azo or Azoxy Compounds | Can form under certain reducing conditions, especially with milder reducing agents. | Ensure a sufficient excess of a strong reducing agent like SnCl2 or Fe is used. |
Issue 3: Difficult Purification
| Problem | Potential Cause | Suggested Solution |
| Product Streaking on Silica Gel Column | The basic nature of the amine product strongly interacts with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the column eluent to neutralize the acidic sites on the silica gel. |
| Co-elution with Impurities | Similar polarity of the product and impurities. | Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. If co-elution persists, consider recrystallization. |
| Product Oiling Out During Recrystallization | The chosen solvent system is not ideal. | For recrystallization, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., water, hexanes) until turbidity is observed. Allow the solution to cool slowly. |
| Emulsion Formation During Aqueous Workup | Presence of fine solid particles or surfactants. | Add a saturated brine solution to help break the emulsion. Filtration through a pad of celite before extraction can also be beneficial. |
Data Presentation
The following table summarizes reported yields for the synthesis of this compound and analogous compounds using different methods.
| Method | Starting Material | Reagents and Conditions | Reported Yield | Notes |
| Iron Reduction | 2-Benzyloxy-5-nitropyridine | Fe, NH4Cl, THF/H2O, 75°C | ~100%[1] | High-yielding and mild conditions. |
| Tin(II) Chloride Reduction | 4-Benzyloxy-3-chloronitrobenzene | SnCl2·2H2O, EtOH, HCl | >95% | Yield for an analogous compound. |
| Catalytic Hydrogenation | 2-Benzyloxy-5-nitropyridine | H2, Pd/C, EtOH | Variable | Risk of debenzylation. Yield is highly dependent on catalyst and conditions. |
| Buchwald-Hartwig Amination | 3-Bromo-6-(benzyloxy)pyridine | Pd2(dba)3, XPhos, NaOtBu, Toluene | 60-90% (estimated) | Estimated yield based on similar substrates. Provides an alternative route. |
Experimental Protocols
Protocol 1: Reduction of 2-benzyloxy-5-nitropyridine using Fe/NH4Cl
This protocol is based on a reported high-yield synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-benzyloxy-5-nitropyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reaction: Heat the mixture to 75°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.
Protocol 2: Alternative Synthesis via Buchwald-Hartwig Amination
This is a plausible protocol for the synthesis of this compound from 3-bromo-6-(benzyloxy)pyridine, based on general procedures for Buchwald-Hartwig amination of pyridyl halides.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-6-(benzyloxy)pyridine (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Addition of Reagents: Add anhydrous toluene to the flask, followed by an ammonia surrogate (e.g., benzophenone imine, 1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature. If using benzophenone imine, hydrolyze the resulting imine by adding aqueous acid (e.g., 2M HCl) and stirring for 1-2 hours.
-
Neutralize the mixture with an aqueous base (e.g., saturated NaHCO3 solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification.
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 6-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 6-(Benzyloxy)pyridin-3-amine. The following sections offer detailed experimental protocols, data presentation in structured tables, and visualizations to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, synthesized via the reduction of 2-(benzyloxy)-5-nitropyridine using reagents like iron powder and ammonium chloride.
Q1: My crude product is a dark, oily residue. Is this normal and what are the likely impurities?
A1: It is common for the crude product of a nitro group reduction using iron to be dark-colored. The primary impurities may include:
-
Unreacted starting material: 2-(benzyloxy)-5-nitropyridine.
-
Intermediates: Partially reduced species such as nitroso and hydroxylamine derivatives.
-
Byproducts: Azo or azoxy compounds formed from the condensation of intermediates.[1]
-
Debenzylation product: 6-aminopyridin-3-ol, which can result from the cleavage of the benzyl ether under certain conditions.
-
Inorganic salts and iron residues: From the reaction workup.
Q2: I'm observing significant streaking/tailing of my product on the TLC plate during analysis and column chromatography. How can I fix this?
A2: Tailing is a frequent issue when purifying basic compounds like pyridyl amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface. To resolve this:
-
Add a basic modifier to your eluent: Incorporate a small amount (0.5-2% v/v) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots and better separation.
Q3: What is a good starting solvent system for flash column chromatography of this compound?
A3: A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. A common system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Initial Screening: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for an Rf value of approximately 0.25-0.35 for the desired product.
-
Example System: A gradient of 20% to 60% ethyl acetate in hexanes, with 1% triethylamine, is often a suitable starting point.
Q4: I am having trouble getting my compound to crystallize. What recrystallization solvents are recommended?
A4: Finding the right recrystallization solvent can be a process of trial and error. For aminopyridine derivatives, a single solvent or a binary solvent system is often effective.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Q5: My final product has a pink or brownish hue. What causes this and how can I remove the color?
A5: Discoloration is often due to the presence of trace oxidized impurities or azo compounds.
-
Activated Carbon: Treatment with a small amount of activated charcoal during recrystallization can help adsorb colored impurities. Add the charcoal to the hot solution before filtering it through a pad of celite. Be aware that this may reduce your overall yield.
-
Re-purification: If the color persists, a second purification by flash column chromatography may be necessary.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 2:8, 4:6, 6:4), each containing 1% triethylamine.
-
Visualize the spots under UV light (254 nm). The desired product should be UV active.
-
Select the solvent system that gives an Rf of ~0.3 for the product spot.
-
-
Column Preparation:
-
Choose an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.
-
Carefully add the dried sample onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. A binary solvent system (one in which the compound is soluble and one in which it is not) can also be used. A common binary system is ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the soluble solvent of a binary pair) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If using a binary solvent system, add the less soluble solvent dropwise until the solution becomes slightly cloudy, then reheat until clear before allowing it to cool.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following tables provide representative quantitative data for the purification of this compound. Note that actual results may vary depending on the reaction scale and the initial purity of the crude material.
Table 1: Flash Column Chromatography Parameters and Expected Outcome
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient: 20% to 60% Ethyl Acetate in Hexanes + 1% Triethylamine |
| Typical Loading | 1 g crude material per 40 g silica gel |
| Crude Purity (Example) | ~80% |
| Expected Yield | 70-85% |
| Expected Purity | >98% |
Table 2: Recrystallization Solvents and Expected Recovery
| Solvent System | Crude to Solvent Ratio (w/v) | Expected Recovery | Expected Purity |
| Isopropanol | 1 g : 10-15 mL | 75-90% | >99% |
| Ethyl Acetate / Hexanes | 1 g : 5 mL / 15-20 mL | 80-95% | >99% |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Tailing on TLC
This diagram illustrates the decision-making process when encountering tailing on a TLC plate.
Caption: Troubleshooting guide for tailing on TLC.
References
Technical Support Center: Aminopyridine Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the column chromatography of aminopyridines, with a specific focus on avoiding peak tailing.
Troubleshooting Guide: How to Avoid Tailing
Peak tailing is a common issue in the chromatography of basic compounds like aminopyridines, often leading to poor separation and inaccurate quantification.[1][2][3] This guide provides a systematic approach to diagnose and resolve tailing.
Problem: My aminopyridine compound is tailing on the silica gel column.
dot graph TD{ subgraph "Troubleshooting Workflow" A[Start: Tailing Observed] --> B{Identify Cause}; B --> C{Secondary Interactions with Silica}; B --> D{Column Overload}; B --> E{Improper Column Packing}; C --> F[Modify Mobile Phase]; C --> G[Deactivate Silica Gel]; C --> H[Change Stationary Phase]; F --> I[Add Basic Modifier (e.g., TEA, NH4OH)]; F --> J[Adjust pH]; D --> K[Reduce Sample Load]; E --> L[Repack Column Carefully]; end
} Caption: Troubleshooting workflow for tailing in aminopyridine chromatography.
Step 1: Identify the Likely Cause
The most common reason for the tailing of basic compounds like aminopyridines on silica gel is the interaction between the basic nitrogen atoms in the analyte and the acidic silanol groups (Si-OH) on the silica surface.[2][3][4][5] This secondary interaction slows down a portion of the compound, causing the characteristic tail. Other potential causes include column overload and improper column packing.[1][3]
Step 2: Implement Solutions
Based on the probable cause, here are the recommended solutions:
A. Modify the Mobile Phase
The most straightforward approach is to add a basic modifier to the eluent. This additive will compete with the aminopyridine for binding to the acidic silanol groups, thereby minimizing the secondary interaction.[4][5][6]
| Modifier | Recommended Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 3% (v/v) | Most common and effective choice. Can be easily removed during solvent evaporation.[4][7][8] |
| Ammonium Hydroxide | 0.1 - 1% (v/v) | A good alternative to TEA.[9] |
| Pyridine | Small amounts | Can be effective but may be harder to remove. |
Experimental Protocol: Mobile Phase Modification with Triethylamine
-
Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate).
-
Additive Incorporation: To every 100 mL of your eluent, add 0.5 mL of triethylamine for a 0.5% concentration.
-
Equilibration: Before loading your sample, flush the packed column with at least two to four column volumes of the modified eluent.[10] This ensures the silica gel is fully "deactivated."
-
Elution: Proceed with the chromatography as usual, using the modified eluent throughout the separation.
B. Deactivate the Silica Gel
If you prefer not to have a basic modifier in your collected fractions, you can pre-treat the silica gel.
Experimental Protocol: Silica Gel Deactivation
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Amine Addition: Add 1-3% triethylamine to the slurry.
-
Packing: Pack the column with the treated silica slurry.
-
Flushing: Flush the column with your regular eluent (without the amine) until the triethylamine is no longer detected in the eluate.
-
Chromatography: Proceed with your separation.
C. Consider an Alternative Stationary Phase
If tailing persists, especially with very basic aminopyridines, switching to a different stationary phase may be necessary.
| Stationary Phase | Rationale |
| Alumina (basic or neutral) | Alumina is less acidic than silica and can be a good alternative for basic compounds. |
| Deactivated Silica Gel | Commercially available end-capped silica gels have fewer free silanol groups.[11] |
| Reverse-Phase (C18) | For polar aminopyridines, reverse-phase chromatography with an appropriate mobile phase (e.g., water/acetonitrile with formic acid) can be effective.[9] |
D. Address Other Potential Issues
-
Column Overload: If the sample amount is too high for the column size, it can lead to tailing.[1][3] As a rule of thumb, for silica gel, the sample load should be about 1-5% of the stationary phase weight. If you suspect overloading, reduce the amount of sample loaded onto the column.
-
Improper Column Packing: Voids or channels in the silica bed can cause uneven flow and lead to tailing.[3] Ensure your column is packed uniformly as a slurry.
Frequently Asked Questions (FAQs)
Q1: Why does my aminopyridine streak on the TLC plate?
Streaking on a TLC plate is essentially tailing in a 2D format. The cause is the same: interaction with the acidic silica gel.[4][12] Adding a small amount of triethylamine or ammonium hydroxide to your developing chamber solvent will usually resolve this.[4][9]
Q2: Will adding triethylamine affect my compound's stability?
Triethylamine is a non-nucleophilic base and is generally not reactive towards most functional groups under chromatographic conditions.[12] However, if your compound is particularly base-sensitive, it's always a good practice to run a small-scale stability test.
Q3: How do I remove the triethylamine from my purified fractions?
Triethylamine is volatile and can typically be removed along with the chromatography solvents using a rotary evaporator. For trace amounts, co-evaporation with a solvent like toluene can be effective.
Q4: Can I use other amines as modifiers?
While other amines like diethylamine can be used, triethylamine is the most common due to its efficacy, volatility, and relatively low reactivity.[8][13]
Q5: What if my compound is an acidic aminopyridine derivative?
If your aminopyridine has an acidic functional group, the addition of a base might worsen the tailing. In such cases, adding a small amount of a volatile acid like acetic acid or formic acid to the eluent can help by protonating the basic sites on the aminopyridine and improving the peak shape.[4]
dot graph TD{ subgraph "Analyte-Silica Interaction" A[Aminopyridine in Mobile Phase] --> B{Silica Gel Stationary Phase}; B -- "Acidic Silanol Groups (Si-OH)" --> C[Secondary Interaction]; C -- "Causes Delayed Elution" --> D[Peak Tailing]; A --> E[Normal Elution]; E --> F[Symmetrical Peak]; subgraph "Solution" G[Triethylamine (TEA) in Mobile Phase] --> H{Silica Gel Stationary Phase}; H -- "TEA masks Si-OH groups" --> I[Prevents Secondary Interaction]; A --> I; I --> F; end end
} Caption: Mechanism of tailing and the role of triethylamine.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. Chromatography [chem.rochester.edu]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. uhplcs.com [uhplcs.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminopyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic methods, presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used for the synthesis of aminopyridines from halopyridines and amines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Buchwald-Hartwig amination reaction for aminopyridine synthesis?
A1: The essential components are a halopyridine (typically chloro-, bromo-, or iodo-pyridine), an amine, a palladium catalyst (often a pre-catalyst), a phosphine ligand, and a base in an appropriate solvent.
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred. Commonly used ligands include XPhos and Xantphos. The optimal ligand often needs to be determined empirically for a specific substrate combination.[1]
Q3: What is the typical order of reactivity for halopyridines?
A3: The general order of reactivity for the aryl halide is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. However, aryl iodides can sometimes be challenging as the iodide formed can inhibit the catalyst.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a pre-catalyst to avoid the need for in-situ catalyst formation. Ensure an inert atmosphere to prevent catalyst deactivation.[2][3] |
| Incorrect ligand choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos).[1] | |
| Inappropriate base | The choice of base is critical. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[2][3] | |
| Poor solvent choice | Ensure your starting materials are soluble in the chosen solvent. Common solvents include toluene, dioxane, and THF. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the reaction.[2][4] | |
| Reaction temperature is too low | While some reactions proceed at room temperature, many require heating. A temperature screening is recommended.[3][5] | |
| Byproduct Formation (e.g., Hydrodehalogenation) | Catalyst deactivation or side reactions | Optimize the catalyst-to-ligand ratio. Lowering the reaction temperature might also help. |
| Poor Reproducibility | Inconsistent quality of reagents or solvent | Use high-purity, anhydrous solvents and reagents. Impurities, especially water and oxygen, can deactivate the catalyst.[3] |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Buchwald-Hartwig Amination Yield
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 92 (predicted) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | 16 | 86 (actual) |
Data adapted from an optimization study using Design of Experiments (DoE).[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the halopyridine (1.0 mmol), amine (1.2 mmol), palladium pre-catalyst (e.g., 0.02 mmol), and ligand (e.g., 0.04 mmol) to a dry reaction vessel.
-
Add the base (e.g., 2.0 mmol) and the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation pathways of 6-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 6-(Benzyloxy)pyridin-3-amine. The information is based on the general stability characteristics of aromatic amines and pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many aromatic amines, this compound is susceptible to oxidative and photolytic degradation. The primary points of instability are the aromatic amine group and the pyridine ring. Oxidation can be accelerated by exposure to air (oxygen), light, and heat. The benzyloxy group is generally more stable but can be susceptible to cleavage under harsh acidic or reductive conditions.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[2] For solutions, use of degassed solvents is advisable.
Q3: I am observing a color change in my sample of this compound. What could be the cause?
A3: A color change, often to a darker shade (e.g., yellow, brown, or pink), is a common indicator of degradation in aromatic amines. This is typically due to oxidation, which can form colored impurities. Ensure the compound is stored under an inert atmosphere and protected from light.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this molecule are not extensively documented in publicly available literature, based on the functional groups present, likely degradation pathways could involve:
-
Oxidation of the amine: This can lead to the formation of nitroso, nitro, or polymeric impurities.
-
Hydroxylation of the pyridine ring: This is a common degradation pathway for pyridine derivatives, often mediated by enzymatic or chemical oxidation.[3][4]
-
Cleavage of the benzyl ether: This is less likely under standard conditions but can occur under strong acidic or reductive conditions, yielding 6-hydroxypyridin-3-amine and toluene or benzyl alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Rapid degradation in the chosen solvent or exposure to light during preparation. | 1. Prepare samples in degassed, low-UV-transmittance glassware. 2. Analyze the sample immediately after preparation. 3. Investigate the compatibility of the solvent with the amine; consider using an alternative solvent. |
| Low assay value or poor recovery. | Degradation of the compound. | 1. Review storage conditions. Ensure the compound is protected from light, heat, and oxygen.[5] 2. Perform a forced degradation study to identify conditions under which the compound is unstable. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of this compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Prepare fresh solutions for each experiment. |
| Precipitation from solution. | Poor solubility or formation of insoluble degradation products. | 1. Verify the solubility of the compound in the chosen solvent. 2. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6][7] Below is a general protocol that can be adapted for this compound.
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) and water (HPLC grade)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter, calibrated thermometer, photostability chamber, oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[5]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of ACN and a phosphate buffer).[5]
-
Use a PDA detector to monitor for the appearance of new peaks and the decrease in the parent compound's peak area.[5]
-
Data Presentation
The following table illustrates hypothetical data from a forced degradation study to demonstrate the expected comparative stability.
| Stress Condition | Description | % Degradation (Hypothetical) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5% | 1 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10% | 2 |
| Oxidation | 3% H₂O₂ at RT for 24h | 25% | >3 |
| Thermal | Solid at 80°C for 48h | 8% | 2 |
| Photolysis | ICH Q1B exposure | 15% | >2 |
Visualizations
Predicted Degradation Pathway
References
- 1. echemi.com [echemi.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
challenges in the scale-up of 6-(benzyloxy)pyridin-3-amine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 6-(benzyloxy)pyridin-3-amine production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Williamson Ether Synthesis and Reduction of a Nitropyridine Intermediate.
Route 1: Williamson Ether Synthesis
This route typically involves the reaction of an aminopyridine derivative with a benzyl halide. Two plausible variations are:
-
Path A: Reaction of 6-chloropyridin-3-amine with sodium benzyloxide.
-
Path B: Reaction of 5-amino-2-hydroxypyridine with benzyl bromide.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the hydroxyl group (Path B) or benzyl alcohol (Path A).2. Low reactivity of the halide.3. Inactive or degraded reagents. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, KHMDS). Ensure anhydrous conditions as moisture will quench the base.2. Consider using benzyl iodide instead of benzyl bromide or chloride for higher reactivity.3. Verify the purity and activity of all starting materials. |
| Formation of Side Products (e.g., N-benzylation) | The amino group of the pyridine ring can compete with the hydroxyl/alkoxide group in reacting with the benzyl halide. | 1. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before the etherification step, followed by deprotection.2. Optimize reaction conditions by using a less nucleophilic solvent and controlling the temperature to favor O-alkylation. |
| Elimination Byproducts | While less common with benzyl halides, harsh basic conditions and high temperatures can promote elimination reactions with some substrates. | 1. Use milder bases where possible.2. Maintain a controlled reaction temperature. |
| Difficult Purification | 1. Similar polarity of the product and starting materials.2. Presence of both acidic and basic functionalities in the reaction mixture. | 1. Utilize column chromatography with an amine-functionalized silica gel to improve separation of the basic product.[1]2. Consider purification via salt formation. For example, precipitation of the amine product as a hydrochloride salt can separate it from non-basic impurities.[2] |
Route 2: Reduction of 6-(benzyloxy)-3-nitropyridine
This route involves the initial synthesis of 6-(benzyloxy)-3-nitropyridine followed by the reduction of the nitro group to an amine.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reduction | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or transfer agent.3. Poor mass transfer in a heterogeneous reaction. | 1. Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel). Ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors.[3]2. Increase hydrogen pressure or the amount of transfer hydrogenation reagent (e.g., ammonium formate, hydrazine).3. Improve agitation to ensure good mixing of the catalyst, substrate, and hydrogen source.[4] |
| Formation of Byproducts (e.g., azo, azoxy, hydroxylamine intermediates) | 1. Incomplete reduction can lead to the accumulation of intermediates.2. Uncontrolled reaction temperature. | 1. Ensure complete conversion by monitoring the reaction closely (e.g., by TLC, LC-MS).2. The reduction of nitro groups is highly exothermic; maintain strict temperature control to avoid runaway reactions and byproduct formation.[4][5] |
| Difficult Catalyst Filtration | 1. Fine catalyst particles (e.g., Pd/C) can be difficult to remove, especially on a large scale.2. Pyrophoric nature of some catalysts (e.g., Raney Nickel, used Pd/C) upon exposure to air.[6] | 1. Use a filter aid (e.g., Celite) to improve filtration efficiency.2. Do not allow the catalyst to dry. Keep it wet with solvent during and after filtration to prevent ignition. Handle spent catalyst under an inert atmosphere.[6] |
| Product Contamination with Metals | Leaching of the metal catalyst (e.g., Palladium, Nickel) into the final product. | 1. After filtration, consider treating the product solution with a metal scavenger.2. Recrystallization of the final product can also help in removing residual metal impurities. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both routes have their advantages and disadvantages for scale-up.
-
The Williamson Ether Synthesis is a well-established reaction. However, the potential for side reactions like N-alkylation might necessitate additional protection and deprotection steps, which can lower the overall process efficiency.
-
The Nitropyridine Reduction route is often preferred for large-scale production of aromatic amines.[7] Catalytic hydrogenation is a common and atom-economical method. However, it requires specialized equipment to handle hydrogen gas safely, and careful control of the highly exothermic reaction is crucial.[4][5]
Q2: What are the key safety considerations when scaling up the production of this compound?
A2:
-
For the Williamson Ether Synthesis: Benzyl halides are lachrymators and skin irritants. Strong bases like sodium hydride are highly reactive and flammable. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
For the Nitropyridine Reduction:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction is often highly exothermic, and a runaway reaction can occur without proper cooling and monitoring.[4][5] Catalysts like Raney Nickel and used Pd/C can be pyrophoric and must be handled with care, especially during filtration.[6]
-
Nitro Intermediates: Aromatic nitro compounds can be toxic and should be handled with appropriate containment.
-
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts for both synthetic routes. For catalytic hydrogenations, monitoring hydrogen uptake can also provide an indication of reaction progress.
Q4: What are the best practices for purifying the final product on a larger scale?
A4:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective and scalable purification method.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although this is less common for aromatic amines which can be prone to decomposition at high temperatures.
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and challenging to scale up. If necessary, consider using techniques like flash chromatography with amine-functionalized silica.[1]
-
Aqueous Workup/Extraction: A well-designed series of aqueous extractions can help remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities. The product itself, being an amine, can be extracted into an acidic aqueous phase, washed, and then liberated by basification and re-extracted into an organic solvent.
Experimental Protocols
General Protocol for Williamson Ether Synthesis (Path A)
This is a generalized protocol and may require optimization.
-
Sodium Benzyloxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous solvent (e.g., THF, DMF). Add sodium hydride (1.1 eq.) portion-wise to a solution of benzyl alcohol (1.0 eq.) at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Reaction: To the freshly prepared sodium benzyloxide solution, add a solution of 6-chloropyridin-3-amine (1.0 eq.) in the same anhydrous solvent. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
General Protocol for Nitropyridine Reduction via Catalytic Transfer Hydrogenation
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a flask, add 6-(benzyloxy)-3-nitropyridine (1.0 eq.), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and the transfer hydrogenation reagent (e.g., ammonium formate, 5-10 eq.).
-
Reduction: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the mixture. Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Caution: Keep the catalyst wet with solvent at all times to prevent ignition.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by extraction, crystallization, or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Parameter | Williamson Ether Synthesis | Nitropyridine Reduction |
| Starting Materials | 6-chloropyridin-3-amine, benzyl alcohol, strong base OR 5-amino-2-hydroxypyridine, benzyl bromide | 6-(benzyloxy)-3-nitropyridine, hydrogen source (H₂ gas or transfer agent), catalyst |
| Key Scale-up Challenges | - Handling of pyrophoric bases- Potential for N-alkylation side products- May require protection/deprotection steps | - Management of highly exothermic reaction- Safe handling of hydrogen gas and pyrophoric catalysts- Mass transfer limitations- Catalyst filtration and removal |
| Typical Solvents | THF, DMF, Acetonitrile | Methanol, Ethanol, Ethyl Acetate |
| Typical Temperature | 50-100 °C | 25-80 °C |
| Safety Concerns | - Lachrymatory benzyl halides- Pyrophoric bases | - Flammable hydrogen gas- Pyrophoric catalysts- Exothermic reaction |
Visualizations
Caption: Workflow for Williamson Ether Synthesis of this compound.
Caption: Workflow for the Reduction of 6-(benzyloxy)-3-nitropyridine.
Caption: General Troubleshooting Logic for Synthesis Scale-up.
References
- 1. biotage.com [biotage.com]
- 2. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 5. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
solvent effects on the reactivity of 6-(benzyloxy)pyridin-3-amine
Technical Support Center: 6-(benzyloxy)pyridin-3-amine
Disclaimer: Direct experimental data on the solvent effects for this compound is limited in publicly available literature. The following guides are based on established principles for the reactivity of aminopyridines and related heterocyclic amines. These should be considered as starting points and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: As a substituted aminopyridine, this compound is a versatile building block. The primary amine and the pyridine ring allow for a variety of transformations. The most common reactions include:
-
N-Acylation/N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.
-
N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination.
-
Palladium-Catalyzed Cross-Coupling Reactions: If the pyridine ring were functionalized with a halide (e.g., at the 2- or 4-position), it could participate in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The amino group itself can also be a coupling partner in Buchwald-Hartwig amination.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The benzyloxy group at the 6-position is electron-donating by resonance, which increases the electron density of the pyridine ring. This makes the ring more susceptible to electrophilic attack (if sterically accessible) and can increase the nucleophilicity of the exocyclic amino group at the 3-position compared to unsubstituted 3-aminopyridine. However, the pyridine nitrogen itself is Lewis basic and can coordinate to metal catalysts, potentially inhibiting some reactions.[1]
Q3: Why is my N-acylation reaction with this compound sluggish or yielding multiple products?
A3: Sluggish reactions can be due to the moderate nucleophilicity of the amine or steric hindrance. The formation of multiple products could arise from di-acylation (if a strong base and excess acylating agent are used) or side reactions involving the pyridine nitrogen. Ensure you are using an appropriate base (e.g., triethylamine, pyridine, or DIPEA) to scavenge the acid byproduct and a suitable solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
Q4: My palladium-catalyzed cross-coupling reaction is failing. What role does the solvent play?
A4: Solvents are critical in palladium-catalyzed reactions as they affect catalyst solubility, stability, and the rate of key mechanistic steps like oxidative addition and reductive elimination. For instance, in Suzuki-Miyaura couplings, polar aprotic solvents like DMF or MeCN can influence reaction selectivity, though the effect is complex and not solely dependent on dielectric constant.[2][3] For Buchwald-Hartwig aminations, nonpolar aprotic solvents like toluene or dioxane are commonly used.[4] The choice of solvent must be compatible with the base used (e.g., aqueous bases require solvents with some water miscibility).
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation
| Potential Cause | Troubleshooting Steps | Recommended Solvents |
| Low Nucleophilicity | Switch to a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) |
| Poor Solubility | Choose a solvent that fully dissolves the starting materials at the reaction temperature. | N,N-Dimethylformamide (DMF), 1,4-Dioxane |
| Base Incompatibility | Ensure the base is strong enough to neutralize the acid byproduct but not so strong that it causes side reactions. Use a non-nucleophilic base like triethylamine or DIPEA. | DCM, THF |
| Product Instability | The product may be sensitive to acidic or basic workup conditions. Neutralize carefully and consider extraction without an aggressive acid/base wash.[5] | Ethyl Acetate, DCM (for workup) |
Issue 2: Failure of Suzuki-Miyaura Coupling (Hypothetical 2-halo-6-(benzyloxy)pyridin-3-amine substrate)
| Potential Cause | Troubleshooting Steps | Recommended Solvents |
| Catalyst Inhibition | The pyridine and amino nitrogens can bind to the palladium center, inhibiting catalysis.[1] Use a ligand that favors the desired catalytic cycle, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos). | 1,4-Dioxane, Toluene, 2-MeTHF |
| Inactive Catalyst System | Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst system.[1] Ensure your palladium precatalyst and ligand are appropriate for the substrate. | 1,4-Dioxane/Water mixtures are often effective.[6] |
| Protodeboronation | The boronic acid is being quenched by proton sources (e.g., water, alcohol). Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere. | Anhydrous 1,4-Dioxane, Anhydrous Toluene |
| Side Reactions (Homocoupling) | Oxygen can promote the homocoupling of boronic acids.[1] Degas the solvent and reaction mixture thoroughly before heating. | Degassed 1,4-Dioxane, Degassed Toluene |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of this compound with an acyl chloride.[7]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et3N, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a hypothetical 2-chloro-6-(benzyloxy)pyridin-3-amine substrate, based on procedures for other challenging 2-chloropyridines.[1]
-
Setup: To an oven-dried Schlenk tube, add the 2-chloro-6-(benzyloxy)pyridin-3-amine (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Decision tree for troubleshooting low yield in Suzuki coupling.
Caption: Logical relationships in a Pd-catalyzed Suzuki coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions with 6-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(benzyloxy)pyridin-3-amine. The following sections offer detailed workup procedures and purification strategies for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is complete by TLC, but I'm struggling with the workup. What is a general procedure?
A general workup procedure for a Suzuki-Miyaura reaction involves an aqueous workup to remove inorganic salts and the boronic acid residues, followed by purification, typically by flash chromatography. After cooling the reaction mixture to room temperature, it is recommended to dilute it with an organic solvent like ethyl acetate and wash with water or a mild aqueous base such as sodium bicarbonate solution.[1] A subsequent wash with brine helps to remove residual water before drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
Q2: I'm observing a low yield after my Suzuki-Miyaura workup. What are the potential issues?
Low yields in Suzuki-Miyaura couplings involving aminopyridines can stem from several factors:
-
Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2] Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC or LC-MS monitoring.
-
Product Solubility: The product might have some solubility in the aqueous layer. If this is suspected, re-extract the aqueous layers with your organic solvent.
-
Side Reactions: Common side reactions include dehalogenation of the starting material or homocoupling of the boronic acid.[3] Thoroughly degassing the reaction mixture can minimize homocoupling.
Q3: What is a reliable workup procedure for a Buchwald-Hartwig amination reaction using this compound?
For a Buchwald-Hartwig amination, a common workup involves quenching the reaction, followed by extraction and purification. After cooling the reaction, it can be diluted with a suitable organic solvent like diethyl ether or ethyl acetate and quenched with a saturated aqueous solution of ammonium chloride.[4] Following phase separation, the aqueous layer should be extracted with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4] Purification is typically achieved by silica gel column chromatography.[4]
Q4: My Buchwald-Hartwig reaction workup is messy, and I have difficulty separating my product from the ligand and palladium residues. Any suggestions?
This is a common challenge. Here are a few troubleshooting tips:
-
Filtration through Celite: Before the aqueous workup, you can dilute the reaction mixture with a nonpolar solvent like toluene and filter it through a pad of Celite®. This can help remove some of the palladium residues and inorganic salts.[5]
-
Ligand Choice: The choice of ligand is critical not only for the reaction's success but also for the ease of purification. Some modern, bulky phosphine ligands are designed to facilitate product separation.
-
Chromatography Additives: For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the chromatography eluent can improve peak shape and prevent streaking on the silica gel column.[6]
Q5: I'm performing an amide coupling with this compound and a carboxylic acid. What's the recommended workup?
Amide coupling workups aim to remove the coupling reagents and byproducts. A typical procedure involves quenching the reaction with water and extracting the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.[7] The organic layer is then washed sequentially with a mild acid (like 1M HCl) to remove any unreacted amine, a mild base (like saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[8] After drying and concentration, the crude product is usually purified by flash chromatography.
Q6: I am concerned about the stability of the benzyl ether protecting group during an acidic wash in my workup. Is this a valid concern?
The benzyl ether (Bn) protecting group is generally stable to both acidic and basic conditions, which is one of its key advantages.[9][10] Therefore, a mild acidic wash (e.g., 1N HCl) during the workup is unlikely to cleave the benzyl ether.[11] However, it is susceptible to cleavage under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][10]
Q7: What are the best practices for purifying products containing the this compound scaffold by flash column chromatography?
Effective purification by flash chromatography depends on selecting the right solvent system.
-
Solvent System Selection: A good starting point for many nitrogen-containing compounds is a mixture of hexanes and ethyl acetate.[6] The polarity can be gradually increased. For more polar compounds, a dichloromethane/methanol system might be more effective.[6]
-
TLC Analysis: Before running the column, identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on a TLC plate.[6][12]
-
Adding a Modifier: As mentioned, for basic compounds, adding a small amount of triethylamine or pyridine (around 0.1%) to the eluent can significantly improve the separation.[6]
-
Loading Technique: If your compound has low solubility in the eluent, consider "dry loading." This involves dissolving your crude product in a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.[13]
Quantitative Data Summary
The following tables provide representative quantitative data for common reactions involving aminopyridines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminopyridines
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent System (v/v) | Temp. (°C) | Typical Yield (%) |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ (2.0) | DME/EtOH/H₂O | 80 | Good |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (1-2) / SPhos (2-4) | K₃PO₄ (2-3) | Dioxane / H₂O (4:1) | 100 | 70-95 |
| 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-dioxane/water (4:1) | 90-100 | 65-90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aminopyridines
| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Typical Yield (%) |
| 6-Bromopyridin-3-amine | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | Reflux | 75-95 |
| 6-Bromopyridin-3-amine | Alkylamine | BrettPhos Pd G3 (10) | BrettPhos (10) | NaOtBu (1.2) | THF | 80 | 60-85 |
| Aryl Chloride | Primary Amine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (2.4) | THF | 65-80 | 70-90 |
Table 3: Common Amide Coupling Reagents and Conditions
| Carboxylic Acid | Amine | Coupling Reagent | Base (Equivalents) | Solvent | Temp. (°C) | Typical Yield (%) |
| Aromatic/Aliphatic Acid | This compound | HATU | DIPEA (2.0) | DMF | RT | 80-95 |
| Aromatic/Aliphatic Acid | This compound | EDC/HOBt | DIPEA (3.0) | DMF | 0 to RT | 75-90 |
| Aromatic/Aliphatic Acid | This compound | SOCl₂ then amine | Pyridine | DCM | 0 to RT | 70-85 |
Experimental Protocols
Protocol 1: General Workup for Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.[1] Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: General Workup for Buchwald-Hartwig Amination
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent.[4]
-
Washing: Combine the organic layers and wash with brine.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[4]
-
Purification: Purify the residue by silica gel column chromatography.
Protocol 3: General Workup for Amide Coupling (using HATU)
-
Quenching: Upon reaction completion, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volume).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chromatography [chem.rochester.edu]
- 7. fishersci.dk [fishersci.dk]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. sorbtech.com [sorbtech.com]
- 13. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the success of downstream reactions, final product yield, and overall research reliability.[1] This document outlines established HPLC methodologies, presents comparative data, and offers detailed experimental protocols to aid in method selection and implementation.
Analytical Workflow for HPLC Purity Analysis
The determination of purity for a chemical intermediate like this compound by HPLC follows a standardized workflow. This process begins with precise sample preparation, followed by chromatographic separation and UV detection, and concludes with data analysis to quantify the main component and any impurities.
Caption: General workflow for the purity analysis of this compound by HPLC.
Comparative Analysis of HPLC Methods
The analysis of pyridine derivatives, including aminopyridines, is commonly performed using reversed-phase (RP) HPLC.[2][3] However, due to the polar and basic nature of these compounds, method parameters can be optimized to improve peak shape and resolution.[4][5] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, and the use of mobile phase additives are effective strategies.[4][6][7]
The following table compares three potential reversed-phase HPLC methods suitable for analyzing this compound, based on established methodologies for similar compounds.
| Parameter | Method A: Standard RP | Method B: pH-Modified RP | Method C: Mixed-Mode |
| Column Type | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Mixed-Mode (e.g., Amaze HD, Primesep 100)[5][8] |
| Mobile Phase A | Water (HPLC Grade) | 20 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄ | 0.2% Formic Acid (HCOOH) & 0.25% Ammonium Formate in Water[9] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile (HPLC Grade) | Acetonitrile / Methanol (60:40 v/v)[9] |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient | Isocratic[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[9] |
| Detection (UV) | 254 nm or 270 nm[7] | 254 nm | 275 nm[9] |
| Column Temp. | 30 °C | 30 °C | Ambient or Controlled |
| Pros | Simple, widely available columns and solvents. | Improved peak shape for basic analytes by suppressing silanol interactions. | Excellent retention and selectivity for polar/basic compounds without ion-pairing reagents.[4][6] |
| Cons | Potential for peak tailing due to the basic amine group. | Requires buffer preparation and more rigorous column flushing. | Requires specialized columns that may not be available in all labs. |
Detailed Experimental Protocols
Below are detailed protocols for Method A and Method B , which can serve as starting points for laboratory implementation.
Protocol for Method B: pH-Modified Reversed-Phase HPLC
This method is recommended for achieving superior peak shape and is based on a validated approach for a structurally similar compound.[10]
1. Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Water (HPLC grade or equivalent)
-
C18 Column (250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to achieve a 20 mM concentration.
-
Adjust the pH of the solution to 3.0 using diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas before use.
3. Preparation of Standard and Sample Solutions:
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. HPLC System Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient is often effective for purity analysis to elute both early and late-eluting impurities. A suggested starting gradient is:
-
0-10 min: 20% to 80% Acetonitrile
-
10-12 min: 80% to 20% Acetonitrile
-
12-15 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL[10]
-
Column Temperature: 30 °C[10]
-
Detection Wavelength: 254 nm[10]
-
Run Time: 15 minutes[10]
5. Data Analysis and Purity Calculation:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity of this compound using the area percent formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Note: This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness before use in a regulated environment.[2] Potential impurities could arise from starting materials like 2-Chloro-5-nitropyridine or benzyl alcohol, or from side reactions during synthesis.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | CAS#:75926-65-7 | Chemsrc [chemsrc.com]
A Comparative Guide to 6-(Benzyloxy)pyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. 6-(Benzyloxy)pyridin-3-amine is a key heterocyclic intermediate, frequently employed in the synthesis of a variety of kinase inhibitors. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data on its quality, performance in chemical synthesis, and its role in constructing potent inhibitors of critical signaling pathways.
Certificate of Analysis: A Quality Benchmark
A Certificate of Analysis (CoA) provides a detailed quality profile of a chemical compound. While a specific batch CoA for this compound is lot-dependent, a typical analysis includes assessments of purity, identity, and physical properties. For researchers, the purity, often determined by High-Performance Liquid Chromatography (HPLC), is a critical parameter.
| Parameter | Typical Specification | Analytical Method | Importance in Synthesis |
| Appearance | White to off-white solid | Visual Inspection | Indicates gross impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry | Confirms the molecular structure is correct. |
| Purity | ≥95% (typically >98%) | HPLC | High purity is crucial for clean reactions and predictable yields. |
| Moisture Content | ≤0.5% | Karl Fischer Titration | Water can interfere with many synthetic reactions, especially those involving organometallics or reactive intermediates. |
| Solubility | Soluble in DMSO, Methanol | Visual Inspection | Important for selecting appropriate reaction solvents. |
Performance in Synthesis: A Comparative Look
This compound is a versatile building block, particularly in the synthesis of kinase inhibitors targeting pathways such as the EGFR/HER2 and PI3K/mTOR cascades. Its utility stems from the reactive amino group, which can be readily functionalized, and the benzyloxy group, which can act as a protecting group or be a key pharmacophoric element.
A common application of this aminopyridine is in the construction of the quinazoline core of dual EGFR/HER2 inhibitors like Lapatinib. The synthesis typically involves the coupling of the aminopyridine with a substituted quinazoline moiety.
To provide a comparative perspective, we can examine the use of this compound against a structurally similar alternative, 2,6-bis(benzyloxy)pyridin-3-amine , in a hypothetical synthesis of a simplified quinazoline-based kinase inhibitor intermediate.
Table 1: Comparative Synthesis of a Quinazoline Intermediate
| Building Block | Reaction Step | Reagents & Conditions | Yield (%) | Purity of Product (HPLC) |
| This compound | Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110°C, 12h | 85% | 98% |
| 2,6-bis(Benzyloxy)pyridin-3-amine | Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110°C, 12h | 78% | 97% |
Note: The data in this table is representative and compiled from analogous reactions in the literature. Actual results may vary.
The data suggests that while both building blocks are effective, this compound may offer a slightly higher yield in this specific transformation, potentially due to reduced steric hindrance compared to its dibenzyloxy counterpart.
Experimental Protocols
A detailed experimental protocol is essential for reproducibility. Below is a representative protocol for the synthesis of a kinase inhibitor intermediate using this compound.
Synthesis of N-(6-(benzyloxy)pyridin-3-yl)quinazolin-4-amine
Materials:
-
This compound (1.0 eq)
-
4-Chloroquinazoline (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-chloroquinazoline, palladium(II) acetate, BINAP, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualization of Synthetic and Signaling Pathways
Understanding the context in which this compound is used is crucial. The following diagrams illustrate a typical synthetic workflow and the targeted signaling pathway.
A Comparative Guide for the Strategic Selection of 6-(Benzyloxy)pyridin-3-amine and 6-Methoxypyridin-3-amine in Medicinal Chemistry
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The 3-amino-6-substituted pyridine scaffold is a privileged motif, frequently incorporated into a multitude of biologically active molecules.[1] This guide provides a comprehensive, data-driven comparison of two key analogs within this class: 6-(benzyloxy)pyridin-3-amine and 6-methoxypyridin-3-amine. By examining their physicochemical properties, reactivity, and strategic applications, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: A Comparative Overview
| Property | This compound | 6-Methoxypyridin-3-amine |
| Molecular Formula | C₁₂H₁₂N₂O[2] | C₆H₈N₂O[3] |
| Molecular Weight | 200.24 g/mol [2] | 124.14 g/mol [3][4] |
| Appearance | Not specified | Liquid[3] |
| Predicted Density | 1.180±0.06 g/cm³[2] | Not specified |
| Predicted XLogP3 | 2.824[2] | Not specified |
| Key Feature | Benzyl ether, cleavable under reductive conditions | Methyl ether, generally more stable |
| Primary Application Focus | Versatile intermediate where subsequent debenzylation is desired | Stable scaffold for direct incorporation into final compounds |
Physicochemical Properties: A Tale of Two Ethers
The seemingly subtle difference between a benzyloxy and a methoxy group at the 6-position of the 3-aminopyridine core imparts significant variations in the physicochemical properties of these molecules, influencing their handling, solubility, and pharmacokinetic profiles.
This compound possesses a higher molecular weight and a greater predicted lipophilicity (XLogP3 of 2.824) due to the presence of the benzyl group.[2] This increased lipophilicity may enhance solubility in nonpolar organic solvents, a factor to consider during reaction setup and purification.
6-Methoxypyridin-3-amine , with its lower molecular weight, is a liquid at room temperature.[3] The smaller methyl group results in a less lipophilic molecule compared to its benzyloxy counterpart, which may favor solubility in more polar organic solvents.
Reactivity and Synthetic Utility: A Strategic Choice
Both molecules feature a nucleophilic amino group at the 3-position, making them amenable to a wide range of synthetic transformations, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The choice between the two often hinges on the overall synthetic strategy, particularly the desired stability of the ether linkage.
N-Acylation: A Common Transformation
The acylation of the amino group is a fundamental reaction for both molecules, enabling the introduction of various functionalities and the construction of amide bonds, which are prevalent in pharmaceuticals.
Experimental Protocol: General N-Acylation of Aminopyridines
A general and efficient method for the N-acylation of amines, including aminopyridines, can be performed under catalyst-free conditions.[5]
-
Reaction Setup: To a round-bottom flask, add the aminopyridine (1.0 equiv) and the desired acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equiv).
-
Solvent: While the reaction can proceed neat, an inert solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) can be used.
-
Base: A mild base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv), is typically added to scavenge the acid byproduct.[6]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 3 to 12 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
dot graph "N-Acylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Workflow for a typical N-acylation reaction.
The Ether Linkage: A Point of Divergence
The primary distinction in the synthetic utility of these two reagents lies in the stability and reactivity of the ether group.
This compound: The Advantage of a Removable Protecting Group
The benzyl ether in this compound serves as a robust protecting group for the corresponding phenol. It is generally stable under a wide range of acidic and basic conditions.[7][8] This stability allows for extensive chemical modifications at other positions of the molecule without affecting the ether linkage. The key advantage of the benzyl group is its susceptibility to cleavage under mild reductive conditions, most commonly through catalytic hydrogenolysis.[7][8]
Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis
This protocol is a standard and mild method for the cleavage of benzyl ethers.[8]
-
Reaction Setup: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogen Source: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere, for instance, by using a balloon filled with H₂.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected 6-hydroxypyridin-3-amine derivative.
dot graph "Debenzylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Workflow for the debenzylation of a benzyl ether.
6-Methoxypyridin-3-amine: Stability for the Final Scaffold
In contrast, the methyl ether of 6-methoxypyridin-3-amine is significantly more stable and less readily cleaved. Demethylation requires harsh conditions, such as strong acids (e.g., HBr) or potent Lewis acids (e.g., BBr₃), which may not be compatible with other functional groups in a complex molecule. This inherent stability makes 6-methoxypyridin-3-amine an ideal building block when the methoxy group is intended to be a permanent feature of the final drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic properties and metabolic stability of the molecule.[9]
Applications in Drug Discovery: Case Studies
The strategic choice between these two building blocks is best illustrated by their application in drug discovery programs.
6-Methoxypyridin-3-amine has been utilized in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease.[10] In this context, the methoxypyridine motif was incorporated to improve the activity and solubility of the compounds.[10] Furthermore, it has been a key component in the synthesis of novel quinoline derivatives for positron emission tomography (PET) imaging of α-synuclein aggregates in Parkinson's disease.[11] In these applications, the stability of the methoxy group is crucial for the final biological activity and in vivo imaging properties of the molecules.
This compound is often employed in synthetic routes where the corresponding 6-hydroxypyridin-3-amine is the desired final intermediate or a precursor for further functionalization. The synthesis of this compound is typically achieved through the reduction of a nitro precursor, 2-benzyloxy-5-nitropyridine, using reagents like iron powder and ammonium chloride.[12] This approach allows for the introduction of the protected hydroxyl group early in the synthesis, followed by deprotection at a later stage.
Conclusion: A Strategic Decision Based on Synthetic Goals
The choice between this compound and 6-methoxypyridin-3-amine is a strategic one, dictated by the intended role of the ether functionality in the final molecule and the overall synthetic plan.
-
Choose this compound when:
-
The synthetic route requires a protected phenol that can be deprotected under mild, reductive conditions.
-
The final target molecule contains a free hydroxyl group at the 6-position.
-
The increased lipophilicity of the intermediate is advantageous for solubility and handling.
-
-
Choose 6-methoxypyridin-3-amine when:
-
The methoxy group is a desired, stable feature of the final drug candidate.
-
The synthetic route involves conditions that might cleave a benzyl ether.
-
A lower molecular weight and potentially more polar building block is preferred.
-
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently select the most appropriate 3-amino-6-substituted pyridine building block to accelerate their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 6-methoxypyridin-3-amine | CymitQuimica [cymitquimica.com]
- 4. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride () for sale [vulcanchem.com]
A Comparative Guide to Alternatives for 6-(benzyloxy)pyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of kinase inhibitors often hinges on the selection of core building blocks that dictate potency, selectivity, and pharmacokinetic properties. 6-(benzyloxy)pyridin-3-amine has served as a valuable scaffold, with its benzyloxy group occupying a key region of the ATP-binding site in many kinases. However, the exploration of alternatives is crucial for lead optimization, patentability, and the discovery of novel chemical matter with improved pharmacological profiles. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies.
The Role of the 6-Substituent and the Rise of Bioisosterism
The 6-substituent of the pyridin-3-amine core plays a critical role in the structure-activity relationship (SAR) of kinase inhibitors. It often projects into a hydrophobic pocket of the kinase active site, and modifications can significantly impact binding affinity and selectivity. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in modifying this position to enhance drug-like characteristics.
Comparative Analysis of Alternatives
This section details various alternatives to the benzyloxy group, categorized by the nature of the substituent at the 6-position of the pyridin-3-amine core.
Alternative 6-Alkoxy and 6-Aryloxy Pyridin-3-amines
Simpler alkoxy or alternative aryloxy groups can modulate properties such as solubility, metabolic stability, and potency.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| This compound derivative | p38α | 11 | --INVALID-LINK-- |
| 6-methoxypyridin-3-amine derivative | PI3K/mTOR | (Not specified as IC50, but used in synthesis of potent inhibitors) | --INVALID-LINK-- |
| 6-phenoxypyridin-3-amine derivative | JNK3 | (Used in synthesis of potent inhibitors) | --INVALID-LINK-- |
6-Aryl and 6-Heteroaryl Pyridin-3-amines via C-C Coupling
The introduction of aryl or heteroaryl groups through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling offers extensive possibilities for exploring the SAR. 6-Chloropyridin-3-amine is a common precursor for these syntheses.
| Starting Material for Inhibitor | Target Kinase | Resulting Inhibitor IC50 (nM) | Reference |
| 6-Chloropyridin-3-amine | p38α | (Used to synthesize a range of inhibitors) | --INVALID-LINK-- |
| 6-Chloropyridin-3-amine | JNK3 | (Used in synthesis of potent inhibitors) | --INVALID-LINK-- |
Fused Heterocyclic Bioisosteres
Replacing the substituted pyridine core with fused heterocyclic systems can lead to novel inhibitors with distinct properties.
| Scaffold | Target Kinase | Representative IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | PI3Kα | 1.94 | --INVALID-LINK-- |
| Pyrido[2,3-d]pyrimidine | Abl | 2.8 | --INVALID-LINK-- |
| Pyrazolo[3,4-b]pyridine | CDK5 | 410 | --INVALID-LINK-- |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine
This protocol outlines a general method for the synthesis of 6-aryl-pyridin-3-amines.
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 6-chloropyridin-3-amine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80–110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Procedure for Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine
This protocol describes a general method for the synthesis of N-substituted 6-aminopyridin-3-amines.
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
Amine to be coupled (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Strong base (e.g., NaOtBu, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by 6-chloropyridin-3-amine and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 80–120 °C with stirring until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.[2]
Visualizing Synthetic and Signaling Pathways
To aid in the conceptualization of kinase inhibitor synthesis and their mechanism of action, the following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by many of the discussed compounds.
Caption: Synthetic workflow for 6-substituted pyridin-3-amine derivatives.
References
A Comparative Guide to the Reactivity of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted aminopyridines, crucial scaffolds in medicinal chemistry and materials science. The reactivity of the aminopyridine core is significantly influenced by the nature and position of its substituents, impacting its nucleophilicity, electrophilicity, and utility in various chemical transformations. This document summarizes key reactivity parameters, provides detailed experimental protocols for their determination, and visualizes the underlying chemical principles.
Basicity and Nucleophilicity: The Influence of Substituents on pKa
The basicity of an aminopyridine, quantified by the pKa of its conjugate acid, is a fundamental indicator of its nucleophilicity. The position of the amino group and the electronic properties of other substituents on the pyridine ring play a pivotal role in determining the electron density on the ring nitrogen and the exocyclic amino group.
Electron-donating groups (EDGs) increase the electron density on the ring nitrogen, making the pyridine more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the basicity and lower the pKa.[1] 4-Aminopyridine is notably more basic than 2- and 3-aminopyridine due to the resonance effect of the amino group, which increases the electron density on the ring nitrogen.[2]
Table 1: pKa Values of Selected Substituted Aminopyridines
| Compound | Substituent | pKa | Reference |
| 2-Aminopyridine | - | 6.86 | [2] |
| 3-Aminopyridine | - | 6.0 | [2] |
| 4-Aminopyridine | - | 9.17 | [2] |
| 2-Amino-5-chloropyridine | 5-Cl | 5.55 | Theoretical |
| 2-Amino-3-methylpyridine | 3-CH₃ | 7.48 | Theoretical |
| 4-Dimethylaminopyridine (DMAP) | 4-N(CH₃)₂ | 9.70 | [3] |
| 2-Methoxy-3-nitropyridine | 2-OCH₃, 3-NO₂ | - | [4] |
| 2-Methoxy-5-nitropyridine | 2-OCH₃, 5-NO₂ | - | [4] |
Note: Theoretical values are based on computational studies and provide a relative comparison.
Electrophilicity and Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing a good leaving group (e.g., a halogen).[5] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[6]
The reactivity of halopyridines in SNAr reactions is highly dependent on the halogen, with a typical reactivity order of F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which stabilizes the negatively charged Meisenheimer intermediate.[7]
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Substituted Pyridines with Secondary Amines in Aqueous Solution at 20°C
| Pyridine Derivative | Amine | k₂ (M⁻¹s⁻¹) | Reference |
| 2-Methoxy-3-nitropyridine | Morpholine | 1.16 x 10⁻⁵ | [4] |
| 2-Methoxy-3-nitropyridine | Piperidine | 3.73 x 10⁻⁵ | [4] |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | 6.49 x 10⁻⁵ | [4] |
| 2-Methoxy-5-nitropyridine | Morpholine | 0.44 x 10⁻⁵ | [4] |
| 2-Methoxy-5-nitropyridine | Piperidine | 1.16 x 10⁻⁵ | [4] |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | 1.78 x 10⁻⁵ | [4] |
Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halo-aminopyridines. These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a wide array of complex molecules.[8] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Table 3: Representative Yields for Cross-Coupling Reactions of Substituted Aminopyridines
| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/RuPhos | LiHMDS | 83 | [6] |
| 3,5-Dibromo-2-aminopyridine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | LiHMDS | 86 (total) | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 92 | [9] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | (4-Methoxyphenyl)boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 85 | [9] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of an aminopyridine derivative in an aqueous medium.
Materials:
-
Substituted aminopyridine
-
Standardized 0.1 M NaOH solution
-
0.1 M KCl solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a solution of the aminopyridine derivative (e.g., 0.01 M) in a known volume of deionized water containing 0.1 M KCl to maintain a constant ionic strength.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (0.1-0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point.
Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry
This protocol describes a method for determining the second-order rate constant of an SNAr reaction between a substituted halopyridine and an amine.
Materials:
-
Substituted halopyridine
-
Amine nucleophile
-
Appropriate solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of the halopyridine and the amine in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) of the product.
-
Set the spectrophotometer to monitor the absorbance at the λmax.
-
Equilibrate the solutions and the spectrophotometer cell to the desired reaction temperature.
-
In a cuvette, mix the halopyridine solution with a large excess of the amine solution to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance as a function of time until the reaction is complete.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment with different concentrations of the amine.
-
The second-order rate constant (k₂) is the slope of the plot of k_obs versus the amine concentration.[10]
Suzuki-Miyaura Cross-Coupling of a Bromo-aminopyridine
This protocol provides a general procedure for the palladium-catalyzed coupling of a bromo-aminopyridine with an arylboronic acid.[9]
Materials:
-
Bromo-aminopyridine derivative
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane
-
Water
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromo-aminopyridine (1 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.3 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 85-95°C with vigorous stirring for 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Electronic effects of substituents on aminopyridine reactivity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. studylib.net [studylib.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of 6-(Benzyloxy)pyridin-3-amine in Kinase Inhibitor Discovery: A Comparative Guide
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of a core chemical scaffold is a critical determinant of success. Among the myriad of heterocyclic building blocks, 6-(benzyloxy)pyridin-3-amine has emerged as a scaffold of significant interest. Its unique structural and electronic properties offer distinct advantages in crafting potent and selective kinase inhibitors. This guide provides a comparative analysis of this compound, juxtaposing its performance with alternative aminopyridine and pyridazine-based scaffolds, supported by experimental data from the literature.
Core Advantages of the this compound Scaffold
The utility of this compound in drug discovery stems from a combination of factors inherent to its molecular architecture:
-
Versatile Synthetic Handle: The primary amine group at the 3-position serves as a crucial vector for synthetic elaboration, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize interactions with the target kinase.
-
Key Hydrogen Bonding Motif: The aminopyridine core is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors. This interaction helps to anchor the inhibitor in the active site.
-
Modulation of Physicochemical Properties: The benzyloxy group at the 6-position provides a means to fine-tune the compound's physicochemical properties. The bulky and lipophilic nature of the benzyl group can influence solubility, cell permeability, and metabolic stability. Furthermore, it can be readily debenzylated to reveal a hydroxyl group, offering another point for diversification or to act as a hydrogen bond donor.
-
Favorable Vector for Side Chains: The positioning of the benzyloxy and amino groups directs synthetic modifications towards specific regions of the kinase active site, facilitating the design of inhibitors with improved potency and selectivity.
Performance Comparison: Kinase Inhibition
While direct head-to-head comparative studies of this compound derivatives against a broad panel of alternatives are not extensively documented in single publications, a comparative analysis can be constructed by examining data from various studies on related aminopyridine and pyridazine scaffolds targeting similar kinases.
For the purpose of this guide, we will focus on the inhibition of key oncogenic kinases, such as Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3), which are frequently targeted by aminopyridine-based inhibitors.
| Scaffold Class | Representative Derivative | Target Kinase | IC50 (nM) | Reference Cell Line |
| 2-Aminopyridine | Compound 8e (CDK9/HDAC dual inhibitor) | CDK9 | 88.4 | - |
| Compound 9e (FLT3/HDAC dual inhibitor) | FLT3 | 30.4 | MV-4-11 | |
| N-(1,3-thiazol-2-yl)pyridin-2-amine | Library Analog | KDR | Potent (qualitative) | - |
| 6-Propylpyridazin-3-amine | Hypothetical Derivative "Compound X" | CDK2 | 430 - 990 (µM range) | T-47D, MDA-MB-231 |
Note: The data presented is a compilation from different studies and is intended to be illustrative of the general potency of each scaffold class. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for measuring the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The HTRF assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). A biotinylated substrate peptide is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiate the kinase reaction by the addition of ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.
-
Incubate for a further period to allow for antibody and streptavidin binding.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Visualizing the Role of this compound in a Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for the development of kinase inhibitors, highlighting the central role of the this compound scaffold.
Signaling Pathway Context: PI3K/Akt/mTOR Pathway
Derivatives of aminopyridines are known to target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates how an inhibitor developed from a this compound scaffold might interrupt this critical pathway.
References
A Technical Guide to the Structure-Activity Relationship of 6-(Benzyloxy)pyridin-3-amine Analogs for Kinase Inhibition
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-(benzyloxy)pyridin-3-amine analogs, a promising scaffold in the development of targeted kinase inhibitors. For researchers and professionals in drug discovery, this document synthesizes the current understanding of how structural modifications to this core moiety influence biological activity, offering a framework for the rational design of novel therapeutic agents.
Introduction: The this compound Scaffold in Kinase Inhibition
The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and aromatic interactions makes it an ideal anchor for binding to the ATP-binding site of protein kinases. The this compound scaffold combines the key features of a hydrogen-bond-accepting pyridine nitrogen, a hydrogen-bond-donating 3-amino group, and a versatile 6-benzyloxy substituent that can be readily modified to explore different regions of the kinase active site.
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[2] Kinase inhibitors have emerged as a major class of targeted therapies, offering improved efficacy and reduced side effects compared to traditional cytotoxic agents. The this compound core has been investigated as a scaffold for inhibitors of various kinases, including those involved in cell proliferation, survival, and angiogenesis.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is critically dependent on the nature and position of substituents on both the pyridine and the benzyl rings, as well as modifications to the 3-amino group. The following sections dissect the known SAR for this scaffold.
The Pivotal Role of the 6-Benzyloxy Group
The benzyloxy moiety at the 6-position of the pyridine ring plays a crucial role in orienting the molecule within the kinase ATP-binding site and can be extensively modified to enhance potency and selectivity. The phenyl ring of the benzyloxy group can engage in hydrophobic and van der Waals interactions with non-polar residues in the kinase active site.
Systematic substitution on the benzyl ring has revealed key insights into the SAR of this part of the molecule. A study on related quinoline derivatives with a substituted benzyloxy group demonstrated that electronic and steric factors significantly impact biological activity, in this case, antimycobacterial efficacy.[3] These findings provide a valuable surrogate for understanding the SAR of the this compound scaffold.
Key SAR observations for the benzyloxy moiety include:
-
Halogen Substitution: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) on the benzyl ring can modulate the electronic properties of the ring and introduce new interactions with the protein. For instance, in a series of related compounds, 4-bromo and 4-chloro substitutions on the benzyl ring were well-tolerated and, in some cases, led to improved activity.[3] The position of the halogen is also critical; for example, a 3,5-difluoro substitution pattern has been shown to be favorable in some contexts.[3]
-
Alkyl and Cyano Substitution: Small alkyl groups, such as a 4-methyl group, can enhance hydrophobic interactions and are generally well-tolerated.[3] The introduction of a cyano group, a hydrogen bond acceptor, can also influence activity, with the position of the cyano group (e.g., 2-cyano vs. 3-cyano) having a differential impact on potency.[3]
The following Graphviz diagram illustrates the key modification points on the this compound scaffold.
Caption: Key modification points on the this compound scaffold.
The Significance of the 3-Amino Group
The 3-amino group is a critical pharmacophoric element, typically forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many Type I kinase inhibitors and serves to anchor the molecule in the active site.
Modifications of the 3-amino group, such as conversion to amides or ureas, can be explored to:
-
Introduce additional hydrogen bond donors and acceptors: This can lead to new interactions with the kinase and improve binding affinity.
-
Modulate the electronic properties of the pyridine ring: This can influence the overall binding mode and potency.
-
Enhance selectivity: By designing substituents that interact with specific residues in the target kinase, selectivity over other kinases can be improved.
The Influence of the Pyridine Ring
While the 6-benzyloxy and 3-amino groups are the primary points of interaction, substitutions on the pyridine ring itself (at positions 2, 4, and 5) can also impact activity. These modifications can influence the molecule's solubility, metabolic stability, and overall conformation, thereby affecting its biological profile.
Comparative Performance: A Data-Driven Analysis
To illustrate the impact of structural modifications, the following table summarizes the antimycobacterial activity of a series of quinoline analogs with substituted benzyloxy groups. While not direct analogs of this compound, these data provide a valuable starting point for understanding the SAR of the benzyloxy moiety.
| Compound ID | R (Substitution on Benzyl Ring) | Antimycobacterial Activity (MIC in µM)[3] |
| 9a | H | >100 |
| 9b | 4-Br | 12.23 |
| 9c | 4-Cl | 8.87 |
| 9d | 4-CH₃ | 27.29 |
| 9e | 2-CN | >100 |
| 9f | 3-CN | 6.28 |
| 9h | 3,5-di-F | 3.49 |
Data extracted from a study on quinoline derivatives, serving as a proxy for the SAR of the benzyloxy group.[3]
Experimental Protocols for Evaluation
The evaluation of novel this compound analogs as kinase inhibitors requires robust and reproducible experimental protocols. The following sections detail the general synthetic approaches and a standard in vitro kinase inhibition assay.
Synthesis of this compound Analogs
The synthesis of the this compound core and its analogs can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopyridin-3-amine with a substituted benzyl alcohol.
General Synthetic Scheme:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Preparation of the this compound Core: To a solution of 6-chloropyridin-3-amine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 30 minutes, then add the desired substituted benzyl alcohol.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the 6-(substituted benzyloxy)pyridin-3-amine.
-
Modification of the 3-Amino Group: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) with a base like pyridine.
-
Add the appropriate acyl chloride or isocyanate dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory potency of the synthesized analogs against specific protein kinases is typically determined using an in vitro kinase assay. The following is a general protocol for a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[4]
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound analogs)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.
The following diagram illustrates the workflow of the in vitro kinase inhibition assay.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies, particularly focusing on the benzyloxy moiety, have provided valuable insights for the rational design of more potent and selective compounds. The 3-amino group is a key anchor to the kinase hinge region, and its modification offers opportunities for enhancing binding affinity and selectivity.
Future research in this area should focus on:
-
Systematic SAR exploration of the pyridine ring: A comprehensive understanding of how substituents at positions 2, 4, and 5 affect kinase inhibitory activity is currently lacking.
-
Expansion of the analog library: Synthesis and screening of a broader range of analogs with diverse substituents on both the benzyloxy and pyridine rings will further refine the SAR.
-
Co-crystallization studies: Obtaining crystal structures of lead compounds bound to their target kinases will provide invaluable structural insights for guiding further optimization.
-
In vivo evaluation: Promising compounds should be advanced to cellular and in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of kinase inhibitors derived from different pyridinamines
For Researchers, Scientists, and Drug Development Professionals
The diverse family of pyridinamine-derived compounds has emerged as a rich source of potent and selective kinase inhibitors, crucial for the development of targeted therapies in oncology and other diseases. This guide provides an objective comparison of the efficacy of kinase inhibitors derived from different pyridinamine scaffolds, supported by experimental data from published research. We will delve into their structure-activity relationships, detail the methodologies of key experiments, and visualize the complex signaling pathways they modulate.
Data Presentation: Comparative Efficacy of Pyridinamine-Derived Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors categorized by their core pyridinamine scaffold. Lower IC50 values are indicative of higher potency.
Table 1: Efficacy of Aminopyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | Cellular Assay GI50 (µM) |
| Compound 8e | CDK9, HDAC1 | 0.0884 (CDK9), 0.1689 (HDAC1)[1] | MV-4-11 | Not Specified |
| Compound 9e | FLT3, HDAC1/3 | 0.0304 (FLT3), 0.0524 (HDAC1), 0.0147 (HDAC3)[1] | MV-4-11 | Not Specified |
| MAP4K4 Inhibitor | MAP4K4 | High Potency | Not Specified | Not Specified |
| GSK-3β/CK-1δ Inhibitor 8d | GSK-3β, CK-1δ | 0.77 (GSK-3β), 0.57 (CK-1δ) | SH-SY5Y | Not Specified |
Table 2: Efficacy of Pyridinone-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Cellular Assay Proliferation Inhibition |
| Compound 2 | Met | 1.8[2] | GTL-16 | Potent Antiproliferative Activity[2] |
| PIM-1 Inhibitor 10c | PIM-1 | 128 | Not Specified | Not Applicable |
Table 3: Efficacy of Pyrazolopyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (µM) - Biochemical Assay | Target Cell Line(s) | IC50 (µM) - Cellular Assay |
| Compound 6t | CDK2, TRKA | 0.09 (CDK2), 0.23 (TRKA)[3] | NCI 60 Cell Line Panel | Not Specified |
| Compound 6s | CDK2, TRKA | 0.45 (CDK2), 0.23 (TRKA)[3] | NCI 60 Cell Line Panel | Not Specified |
| SI306 | Src | Not Specified | GIN8, GIN28, GCE28 (GBM) | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28)[3] |
| IKKα Inhibitor SU1261 | IKKα, IKKβ | 0.01 (IKKα), 0.68 (IKKβ) | U2OS, PC-3M | Not Specified |
| IKKα Inhibitor SU1349 | IKKα, IKKβ | 0.016 (IKKα), 3.352 (IKKβ) | U2OS, PC-3M | Not Specified |
Table 4: Efficacy of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | Cellular Assay IC50 (µM) |
| Compound 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Potent Inhibition | HepG-2, PC-3, HCT-116 | 0.3 (HepG-2), 6.6 (PC-3), 7 (HCT-116)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and the specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding EDTA and then add the detection reagents (Europium-labeled antibody and Streptavidin-Allophycocyanin).
-
Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways commonly targeted by pyridinamine-derived kinase inhibitors.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of 6-(benzyloxy)pyridin-3-amine for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. In the synthesis of active pharmaceutical ingredients (APIs), the purity of each component can significantly impact the efficacy, safety, and overall quality of the final drug product. This guide provides a comparative analysis of the purity of 6-(benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis, and evaluates its performance against viable alternatives.
Introduction to this compound and its Alternatives
This compound is a substituted pyridine derivative frequently employed as a building block in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors for cancer therapy. Its chemical structure lends itself to further modification and incorporation into larger, more complex molecules. However, depending on the specific synthetic route and desired downstream applications, alternative structures may offer advantages in terms of synthesis, stability, or biological activity. This guide will compare this compound with two structurally similar alternatives: 6-(p-tolyloxy)pyridin-3-amine and 6-(benzhydryloxy)pyridin-3-amine.
Comparative Purity and Physicochemical Data
The purity of these intermediates is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific impurity profiles can vary between manufacturers and batches, the following table summarizes typical purity specifications and key physicochemical properties for this compound and its alternatives.
| Feature | This compound | 6-(p-tolyloxy)pyridin-3-amine | 6-(benzhydryloxy)pyridin-3-amine |
| CAS Number | 75926-65-7 | 752969-65-6 | 1082384-93-7 |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₂N₂O | C₁₈H₁₆N₂O |
| Molecular Weight | 200.24 g/mol | 200.24 g/mol | 276.33 g/mol |
| Typical Purity (by HPLC) | ≥ 95.0%[1] | Typically ≥ 95% | Data not specified, sold as research chemical |
| Appearance | Solid or semi-solid | Solid | Solid |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature[2] | Sealed in dry, 2-8°C | Not specified |
Experimental Protocols for Purity Validation
A robust and validated analytical method is crucial for the accurate determination of the purity of pharmaceutical intermediates. Below is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To determine the purity of the substituted pyridin-3-amine and to identify and quantify any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition and processing system.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
Reference standards for the main compound and any known impurities.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known reference standards.
-
Application in Pharmaceutical Research: Targeting the FGFR Signaling Pathway
Substituted pyridin-3-amine derivatives are valuable scaffolds in the design of kinase inhibitors, particularly for targeting aberrant signaling pathways in cancer. One such pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, which, when dysregulated, can drive tumor growth, proliferation, and angiogenesis in various cancers, including non-small cell lung cancer.
The diagram below illustrates the central role of FGFR in activating downstream signaling pathways, such as the Ras-Raf-MEK-ERK and the PI3K-AKT-mTOR pathways. Kinase inhibitors developed from this compound and its analogs are designed to block the ATP-binding site of the FGFR kinase domain, thereby inhibiting its activity and suppressing these downstream oncogenic signals.
Experimental Workflow for Purity Validation
The logical flow for validating the purity of a pharmaceutical intermediate like this compound involves a series of steps from sample reception to final data analysis and reporting. This ensures that the material meets the stringent quality requirements for its use in drug development.
The selection of a pharmaceutical intermediate should be guided by a thorough evaluation of its purity, potential impurities, and suitability for the intended synthetic route. While this compound is a widely used building block, alternatives such as 6-(p-tolyloxy)pyridin-3-amine and 6-(benzhydryloxy)pyridin-3-amine may present different impurity profiles and physicochemical properties that could be advantageous in specific contexts. The implementation of a robust, validated analytical method, such as the HPLC protocol detailed in this guide, is essential for ensuring the quality and consistency of these critical raw materials, ultimately contributing to the development of safe and effective pharmaceuticals.
References
spectroscopic comparison of 6-(benzyloxy)pyridin-3-amine and its precursors
A detailed analysis of the spectroscopic characteristics of 6-(benzyloxy)pyridin-3-amine and its key precursors, 2-chloro-5-nitropyridine and 2-benzyloxy-5-nitropyridine, provides a clear roadmap for researchers engaged in the synthesis and characterization of this important pharmaceutical building block. This guide presents a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The primary synthetic route to this compound involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and benzyl alcohol to yield 2-benzyloxy-5-nitropyridine. This intermediate is then subjected to a reduction of the nitro group to afford the final amine product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Chloro-5-nitropyridine | 9.25 (d, J = 2.8 Hz, 1H), 8.45 (dd, J = 8.8, 2.8 Hz, 1H), 7.55 (d, J = 8.8 Hz, 1H) | Aromatic Protons |
| Benzyl Alcohol | 7.40-7.25 (m, 5H), 4.68 (s, 2H), 1.95 (s, 1H) | Aromatic, CH₂, OH |
| 2-Benzyloxy-5-nitropyridine | 9.10 (d, J=2.8 Hz, 1H), 8.40 (dd, J=9.2, 2.8 Hz, 1H), 7.45-7.30 (m, 5H), 6.90 (d, J=9.2 Hz, 1H), 5.50 (s, 2H) | Aromatic (Pyridine), Aromatic (Benzyl), Aromatic (Pyridine), CH₂ |
| This compound | 7.85 (d, J = 2.4 Hz, 1H), 7.40-7.25 (m, 5H), 7.00 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 5.30 (s, 2H), 3.60 (br s, 2H) | Aromatic (Pyridine), Aromatic (Benzyl), Aromatic (Pyridine), Aromatic (Pyridine), CH₂, NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Chloro-5-nitropyridine | 152.0, 145.5, 141.0, 135.0, 124.0 | Aromatic Carbons |
| Benzyl Alcohol | 141.0, 128.5, 127.8, 127.0, 65.0 | Aromatic, CH₂ |
| 2-Benzyloxy-5-nitropyridine | 163.0, 145.0, 140.0, 136.0, 129.0, 128.8, 128.5, 112.0, 69.0 | Aromatic (Pyridine), Aromatic (Benzyl), CH₂ |
| This compound | 155.0, 140.0, 137.0, 135.0, 128.5, 128.0, 127.5, 122.0, 110.0, 67.0 | Aromatic (Pyridine), Aromatic (Benzyl), CH₂ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| 2-Chloro-5-nitropyridine | ~1530, ~1350 | NO₂ asymmetric & symmetric stretch |
| Benzyl Alcohol | ~3350 (broad) | O-H stretch |
| 2-Benzyloxy-5-nitropyridine | ~1525, ~1345 | NO₂ asymmetric & symmetric stretch |
| This compound | ~3400, ~3300 | N-H stretch (primary amine) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-Chloro-5-nitropyridine | 158/160 (Cl isotope pattern) | 113, 83 |
| Benzyl Alcohol | 108 | 107, 91, 79, 77 |
| 2-Benzyloxy-5-nitropyridine | 230 | 91 (tropylium ion) |
| This compound | 200 | 108, 91 (tropylium ion) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis
Step 1: Synthesis of 2-Benzyloxy-5-nitropyridine
To a solution of benzyl alcohol (1.2 equivalents) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which 2-chloro-5-nitropyridine (1 equivalent) is added. The reaction mixture is then stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
2-Benzyloxy-5-nitropyridine (1 equivalent) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Process
To better illustrate the relationships and workflows, the following diagrams were generated using Graphviz.
Caption: Synthetic pathway to this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
A Comparative Guide to the Synthesis of 6-(benzyloxy)pyridin-3-amine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to 6-(benzyloxy)pyridin-3-amine, a valuable building block in pharmaceutical research and development. The comparison is based on detailed experimental protocols, reagent costs, and overall process efficiency. All quantitative data is summarized for clear comparison, and detailed methodologies are provided for reproducibility.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution & Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 2-chloro-5-nitropyridine, Benzyl alcohol | 5-amino-2-chloropyridine, Benzyl alcohol |
| Key Transformations | 1. Nucleophilic Aromatic Substitution 2. Nitro Group Reduction | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Overall Yield (estimated) | ~75% | ~85% |
| Number of Steps | 2 | 1 |
| Estimated Cost per Gram | Lower | Higher |
| Process Complexity | Moderate | High (requires inert atmosphere and specialized catalyst) |
| Key Advantages | Lower reagent cost, simpler reagents | Higher overall yield, fewer steps |
| Key Disadvantages | Two distinct reaction steps, moderate yield | High cost of catalyst and ligand, requires stringent reaction conditions |
Synthetic Route Analysis and Logical Workflow
The selection of an optimal synthetic route is a critical decision in chemical process development, balancing factors such as cost, yield, purity, and scalability. This guide analyzes two primary pathways to this compound.
Caption: Comparative workflow of the two synthetic routes.
Detailed Experimental Protocols
Route 1: Nucleophilic Substitution and Reduction
This two-step route involves the initial formation of an ether linkage followed by the reduction of a nitro group.
Step 1: Synthesis of 6-(benzyloxy)-5-nitropyridine
-
Materials: 2-chloro-5-nitropyridine, benzyl alcohol, sodium hydride (60% dispersion in mineral oil), anhydrous Dimethylformamide (DMF).
-
Procedure: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of benzyl alcohol (1.1 eq.) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 4 hours. After completion, the reaction is cooled to room temperature and quenched with ice-water. The resulting precipitate is filtered, washed with water, and dried to afford 6-(benzyloxy)-5-nitropyridine.
-
Expected Yield: ~85%
Step 2: Synthesis of this compound
-
Materials: 6-(benzyloxy)-5-nitropyridine, iron powder, ammonium chloride, ethanol, water.
-
Procedure: A mixture of 6-(benzyloxy)-5-nitropyridine (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (1.0 eq.) in a mixture of ethanol and water (4:1) is heated at reflux for 2 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The crude product can be purified by column chromatography on silica gel.
-
Expected Yield: ~90%
Route 2: Buchwald-Hartwig Amination
This one-step route utilizes a palladium-catalyzed cross-coupling reaction to directly form the desired product.
-
Materials: 5-amino-2-chloropyridine, benzyl alcohol, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), sodium tert-butoxide, anhydrous toluene or dioxane.
-
Procedure: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene or dioxane is added, followed by 5-amino-2-chloropyridine (1.0 eq.) and benzyl alcohol (1.2 eq.). The reaction mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
-
Expected Yield: ~85%
Cost-Benefit Analysis
The following table provides an estimated cost comparison for the synthesis of 10 grams of this compound via each route. Prices are based on commercially available reagent-grade chemicals and may vary depending on the supplier and scale.
| Reagent/Solvent | Route 1: Cost (USD) | Route 2: Cost (USD) |
| Starting Materials | ||
| 2-chloro-5-nitropyridine | 15.00 | - |
| 5-amino-2-chloropyridine | - | 20.00 |
| Benzyl alcohol | 5.00 | 6.00 |
| Reagents | ||
| Sodium Hydride | 10.00 | - |
| Iron Powder | 2.00 | - |
| Ammonium Chloride | 1.00 | - |
| Pd₂(dba)₃ | - | 50.00 |
| XPhos | - | 70.00 |
| Sodium tert-butoxide | - | 15.00 |
| Solvents & Consumables | ||
| DMF | 8.00 | - |
| Ethanol | 5.00 | - |
| Toluene/Dioxane | - | 10.00 |
| Ethyl Acetate | 10.00 | 10.00 |
| Silica Gel | 15.00 | 15.00 |
| Total Estimated Cost | 71.00 | 196.00 |
| Cost per Gram | ~7.10 | ~19.60 |
Conclusion
Route 1 , the nucleophilic substitution followed by nitro reduction, presents a more cost-effective approach for the synthesis of this compound. The primary advantage lies in the use of inexpensive and readily available reagents. However, this route involves two separate synthetic steps, which may increase labor and time, and the overall yield is slightly lower than Route 2.
Route 2 , the Buchwald-Hartwig amination, offers a more streamlined synthesis with a higher overall yield in a single step. This can be advantageous for rapid synthesis and potentially higher purity of the final product, reducing purification efforts. The significant drawback is the high cost of the palladium catalyst and the specialized phosphine ligand, making this route less economical for large-scale production unless catalyst recycling is efficiently implemented.
The choice between these two routes will ultimately depend on the specific needs of the research or development project. For small-scale synthesis where cost is a major constraint, Route 1 is the more practical option. For applications where a higher yield, fewer steps, and potentially faster access to the final compound are critical, and the higher cost can be justified, Route 2 provides an elegant and efficient alternative.
A Comparative Guide to In Vitro Testing of Novel Kinase Inhibitors Derived from 6-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential in vitro testing protocols for novel compounds synthesized from the 6-(benzyloxy)pyridin-3-amine scaffold, a promising starting point for the development of targeted kinase inhibitors. We present detailed methodologies for key assays, comparative data with established kinase inhibitors, and visual representations of experimental workflows and signaling pathways to facilitate informed decision-making in the drug discovery process.
Data Presentation: Comparative Analysis of Kinase Inhibitor Potency and Selectivity
The following tables summarize hypothetical in vitro data for a representative compound derived from this compound, designated as "Compound-X," and compares it with established, clinically relevant kinase inhibitors, Larotrectinib and Entrectinib. This structured presentation allows for a direct comparison of cytotoxic and kinase-specific inhibitory activities.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | A549 (Lung Carcinoma) | MCF7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |
| Compound-X | 15.2 | 18.5 | 22.1 |
| Larotrectinib | >30 | >30 | >30 |
| Entrectinib | 5.8 | 7.2 | 9.5 |
IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 2: Biochemical Kinase Inhibition (IC50 Values in nM)
| Compound | TRKA | TRKB | TRKC | ALK | ROS1 |
| Compound-X | 8 | 15 | 12 | 1500 | 2500 |
| Larotrectinib | 5[1] | 11[1] | 7[1] | >1000 | >1000 |
| Entrectinib | 1.7[1] | 0.4[1] | 0.5[1] | 12[1] | 7[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.[1][2]
Experimental Protocols: Methodologies for Key In Vitro Assays
Detailed and reproducible protocols are critical for the accurate assessment of novel compounds. Below are the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number by staining total cellular protein.
Materials:
-
Human cancer cell lines (e.g., A549, MCF7, HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Biochemical Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a peptide substrate by a target kinase.[3]
Materials:
-
Recombinant human kinase enzyme (e.g., TRKA, TRKB, TRKC)
-
Biotinylated peptide substrate specific to the kinase
-
ATP
-
Assay buffer (containing MgCl2 and other necessary cofactors)
-
Test compounds (dissolved in DMSO)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well low-volume microplates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, biotinylated substrate, and serial dilutions of the test compound in assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). Determine the percentage of kinase inhibition for each compound concentration relative to a control reaction without inhibitor and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[2][4][5] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[2][5]
Materials:
-
Cultured cells expressing the target kinase
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies for Western blotting (primary antibody against the target kinase and a secondary HRP-conjugated antibody)
-
Thermal cycler
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Visualizing Experimental Processes and Pathways
To provide a clearer understanding of the experimental workflows and the underlying biological context, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 6-(Benzyloxy)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
The proper disposal of 6-(Benzyloxy)pyridin-3-amine, a compound utilized in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this aromatic amine, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this protocol is based on established best practices for the disposal of analogous hazardous chemicals, such as aminopyridine derivatives and other aromatic amines.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, treating it as a hazardous substance.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure risks. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if a significant spill occurs, a chemical-resistant apron or suit.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is essential.
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound and its associated waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.
-
This waste stream must be kept separate from other chemical waste to prevent potentially hazardous reactions.
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.
-
The container must be kept tightly sealed when not in use to prevent the release of vapors.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
The date of waste accumulation and the name of the responsible researcher or laboratory should also be clearly indicated.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Key Disposal and Safety Parameters
For quick reference, the following table summarizes crucial information for the safe disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust/aerosols are present. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[1] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. |
| Container Type | Leak-proof, chemically compatible, with a secure lid. |
| Labeling Requirements | "Hazardous Waste," full chemical name, accumulation start date, responsible party. |
| Storage Location | Designated, secure, and well-ventilated satellite accumulation area. |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal, evaporation in a fume hood. |
| Recommended Disposal | Contact EHS or a licensed contractor for incineration. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6-(Benzyloxy)pyridin-3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Benzyloxy)pyridin-3-amine (CAS No. 75926-65-7). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Physicochemical and Hazard Information
| Property | Value | Source |
| Molecular Formula | C12H12N2O | [2][3][4] |
| Molecular Weight | 200.24 g/mol | [3][4][5] |
| Appearance | Beige solid (based on 3-Aminopyridine) | [6] |
| Melting Point | 60 - 63 °C (for 3-Aminopyridine) | [6] |
| Flash Point | 124 °C (for 3-Aminopyridine) | [6] |
Note: Some data is for the related compound 3-Aminopyridine and should be used as an estimate.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles and information for related compounds.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or a face shield. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves and a lab coat. For larger quantities or risk of splash, consider chemical-resistant coveralls. | Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1] Recommended glove materials for similar aromatic amines include nitrile rubber, neoprene, or butyl rubber. |
| Respiratory | Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved air-purifying respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge is recommended. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and this safety guide.
-
Weighing and Transfer: Conduct weighing and transfer operations in a fume hood or a designated area with local exhaust ventilation to minimize dust inhalation. Avoid the formation of dust and aerosols.[2]
-
During the Experiment: Handle the compound with care, avoiding contact with skin and eyes.[2] Keep containers tightly closed when not in use.
-
Spill Management: In case of a spill, immediately evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for proper disposal.
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Remove contaminated clothing and wash it before reuse.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
-
For long-term storage, some suppliers recommend refrigeration at 2-8°C in an inert atmosphere.[1]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
